molecular formula C12H18N2OS B3038863 4-amino-2-(butylthio)-N-methylbenzamide CAS No. 921076-60-0

4-amino-2-(butylthio)-N-methylbenzamide

Cat. No.: B3038863
CAS No.: 921076-60-0
M. Wt: 238.35 g/mol
InChI Key: MIZBXADTWPUFQK-UHFFFAOYSA-N
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Description

4-amino-2-(butylthio)-N-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-2-(butylthio)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-(butylthio)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-butylsulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-4-7-16-11-8-9(13)5-6-10(11)12(15)14-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBXADTWPUFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=CC(=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2-fluoro-N-methylbenzamide: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a critical building block in advanced prostate cancer therapeutics.

Introduction

In the landscape of modern pharmaceutical development, the strategic synthesis of key intermediates is a cornerstone of bringing novel therapeutics to fruition. This guide focuses on 4-amino-2-fluoro-N-methylbenzamide, a critical intermediate in the synthesis of Enzalutamide, a potent second-generation non-steroidal anti-androgen. While the initial inquiry sought information on a related butylthio- derivative, the prominence and extensive documentation of the fluoro- analogue in the synthesis of a blockbuster oncology drug necessitate a comprehensive examination of its chemical and procedural intricacies. This guide, therefore, provides an in-depth exploration of 4-amino-2-fluoro-N-methylbenzamide, offering valuable insights for professionals in drug discovery and development.

Core Chemical Identity and Properties

CAS Number: 915087-25-1[1][2][3]

Molecular Formula: C₈H₉FN⁚O[2][3]

Molecular Weight: 168.17 g/mol [3]

IUPAC Name: 4-amino-2-fluoro-N-methylbenzamide

Synonyms: N/A

Physicochemical Data
PropertyValueSource
Melting PointNot explicitly stated in search resultsN/A
Boiling PointNot explicitly stated in search resultsN/A
AppearanceOff-white to gray solid[4]
SolubilitySoluble in organic solvents like ethyl acetate and dichloromethane[1][4]
Spectral Data

The structural integrity of 4-amino-2-fluoro-N-methylbenzamide is confirmed through various spectroscopic techniques. Representative data includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 2.98 (d, J = 4.8 Hz, 3H), 4.15 (br s, 2H), 6.32 (d, J = 14.3 Hz, 1H), 6.48 (d, J = 8.2 Hz, 1H), 6.61 (br s, 1H), 7.90 (dd, J = 8.6 Hz, 1H).[1]

  • ¹³C NMR (500 MHz, CDCl₃): δ 26.63, 100.8 (d, J = 28.8 Hz), 110.3 (d, J = 244.6 Hz), 110.9, 133.3 (d, J = 4.3 Hz), 151.4 (d, J = 12.5 Hz), 162.2 (d, J = 244.6 Hz), 164.3 (d, J = 3.5 Hz).[1]

Synthesis and Experimental Protocols

The synthesis of 4-amino-2-fluoro-N-methylbenzamide is a multi-step process that has been optimized for yield and purity, crucial for its use in pharmaceutical manufacturing. A common and efficient route starts from 2-fluoro-4-nitrotoluene.[4][5]

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-step process: oxidation, amidation, and reduction.

Synthetic_Workflow A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B  Oxidation (KMnO₄)   C 2-Fluoro-4-nitro-N-methylbenzamide B->C  Amidation (SOCl₂, CH₃NH₂)   D 4-Amino-2-fluoro-N-methylbenzamide C->D  Reduction (Pd/C, H₂)   Enzalutamide_Synthesis_Logic A 4-Amino-2-fluoro- N-methylbenzamide C Thiourea Intermediate A->C B Isothiocyanate Reagent B->C D Enzalutamide C->D  Cyclization & Further Steps  

Sources

molecular weight and formula of 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-amino-2-(butylthio)-N-methylbenzamide , a specialized benzamide derivative utilized in medicinal chemistry structure-activity relationship (SAR) studies and as a lipophilic building block for pharmaceutical synthesis.

Physicochemical Profiling, Synthesis Logic, and Structural Utility

Executive Summary

4-amino-2-(butylthio)-N-methylbenzamide (CAS: 921076-60-0) is a functionalized benzamide scaffold characterized by a unique 2-position thioether substitution .[1] Unlike classical "orthopramides" (e.g., Metoclopramide) which utilize methoxy or chloro groups at the ortho position to lock conformation, this molecule introduces a flexible, lipophilic butylthio chain.

This compound serves as a critical probe in Structure-Activity Relationship (SAR) campaigns targeting G-protein coupled receptors (specifically D2/D3 dopamine receptors) and as an intermediate in the synthesis of novel local anesthetics. Its design balances the electron-donating capacity of the para-amino group with the steric bulk of the ortho-butylthio moiety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of this molecule is essential for accurate stoichiometry in synthesis and metabolic stability prediction.

Identity Matrix
PropertySpecification
Chemical Name 4-amino-2-(butylthio)-N-methylbenzamide
CAS Registry Number 921076-60-0
MDL Number MFCD12027521
Molecular Formula C₁₂H₁₈N₂OS
Molecular Weight 238.35 g/mol
Exact Mass 238.1140 Da
SMILES CCCCSC1=C(C(=O)NC)C=CC(N)=C1
Calculated Physicochemical Properties
  • LogP (Lipophilicity): ~2.3 – 2.6 (Predicted). The butyl chain significantly increases lipophilicity compared to the methoxy analog (Metoclopramide LogP ~1.6), potentially enhancing blood-brain barrier (BBB) penetration.

  • Polar Surface Area (PSA): ~81 Ų (Moderate polar character due to amide and aniline).

  • pKa (Base): ~4.0 (Aniline nitrogen). The amide nitrogen is non-basic.

  • H-Bond Donors: 2 (Aniline -NH₂, Amide -NH-).

  • H-Bond Acceptors: 2 (Amide Carbonyl, Thioether Sulfur).

Synthetic Methodology & Process Logic

The synthesis of 4-amino-2-(butylthio)-N-methylbenzamide requires a strategy that preserves the oxidation state of the sulfur while selectively reducing the nitrogen functionality.

Retrosynthetic Analysis

The most robust pathway avoids handling the sensitive free aniline early in the synthesis. We utilize a Nitro-Reduction Strategy :

  • Target: 4-amino-2-(butylthio)-N-methylbenzamide.

  • Precursor: 4-nitro-2-(butylthio)-N-methylbenzamide.

  • Core Transformation: Nucleophilic Aromatic Substitution (SₙAr) of a 2-halo-4-nitrobenzoic acid derivative with butanethiol.

Optimized Synthesis Protocol

Note: All reactions must be performed under inert atmosphere (N₂) to prevent oxidation of the thioether.

Step 1: Nucleophilic Substitution (SₙAr)
  • Reactants: 2-chloro-4-nitrobenzoic acid (1.0 eq), 1-Butanethiol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: DMF or DMSO (Polar aprotic promotes SₙAr).

  • Conditions: 80°C, 4-6 hours.

  • Mechanism: The thiolate anion displaces the ortho-chlorine, activated by the para-nitro group.

  • Yield Target: >85%.

Step 2: Amide Coupling
  • Reactants: 2-(butylthio)-4-nitrobenzoic acid (Intermediate 1), Methylamine (2M in THF), HATU or SOCl₂ activation.

  • Protocol: Convert acid to acid chloride using Thionyl Chloride (SOCl₂), then quench with Methylamine at 0°C.

  • Why this route? Direct coupling avoids competing side reactions with the sulfur.

Step 3: Nitro Reduction
  • Reactants: 4-nitro-2-(butylthio)-N-methylbenzamide, Iron Powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux, 2 hours.

  • Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as sulfur can poison Palladium catalysts. Iron/Acid reduction is chemoselective and preserves the C-S bond.

Visualized Reaction Pathway

SynthesisPath SM 2-Chloro-4-nitrobenzoic Acid INT1 Intermediate 1: 2-(butylthio)-4-nitrobenzoic acid SM->INT1 1. BuSH, K2CO3, DMF 80°C (SnAr) INT2 Intermediate 2: 4-nitro-2-(butylthio)-N-methylbenzamide INT1->INT2 2. SOCl2, then MeNH2 Amide Coupling FINAL Target: 4-amino-2-(butylthio)-N-methylbenzamide INT2->FINAL 3. Fe, NH4Cl, EtOH/H2O Nitro Reduction

Figure 1: Step-wise synthetic pathway utilizing SₙAr displacement followed by chemoselective reduction.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 0.88 ppm (t, 3H): Terminal methyl of butyl group.

  • δ 1.40 - 1.60 ppm (m, 4H): Internal methylene protons of butyl chain.

  • δ 2.70 ppm (d, 3H): N-Methyl doublet (couples with NH).

  • δ 2.85 ppm (t, 2H): S-CH₂ protons (deshielded by Sulfur).

  • δ 5.60 ppm (s, 2H): Aniline -NH₂ (broad singlet, D₂O exchangeable).

  • δ 6.40 - 7.50 ppm (m, 3H): Aromatic protons. The proton ortho to the amino group will be shielded (upfield).

  • δ 8.10 ppm (br q, 1H): Amide -NH.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: 239.12 m/z.

  • Fragmentation Pattern:

    • Loss of -NHCH₃ (Methylamine): [M-31]⁺.

    • Cleavage of Butyl chain: Loss of C₄H₈.

Biological & Research Applications

The "Ortho-Effect" in Benzamides

This molecule is a critical tool for studying the ortho-effect . In drugs like Metoclopramide or Sulpiride, the substituent at position 2 (methoxy or sulfonamide) creates an intramolecular hydrogen bond with the amide hydrogen.

  • Hypothesis: The 2-butylthio group is too bulky and lacks the strong H-bond accepting capability of a methoxy oxygen. Therefore, this molecule likely adopts a different conformational twist angle than Metoclopramide, altering its receptor binding profile.

Potential Therapeutic Areas
  • Dopamine D2/D3 Antagonism: Benzamides are a privileged scaffold for antipsychotics. The lipophilic butyl tail may enhance affinity for hydrophobic pockets in the receptor.

  • Local Anesthesia: The structural homology to Procainamide suggests potential sodium channel blocking activity.

  • Radio-ligand Development: The sulfur atom allows for potential radiolabeling with ³⁵S for biodistribution studies.

Safety & Handling Protocols

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon prolonged exposure to air.

  • Disposal: Sulfur-containing organic waste stream. Do not mix with oxidizers (e.g., bleach, peroxides) to avoid exothermic reactions.

References

  • PubChem. (2025). 4-Amino-N-methylbenzamide Compound Summary. National Library of Medicine. [Link]

Sources

Benzamide Derivatives as Type II JAK Inhibitors: Structural Logic, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of benzamide derivatives in the context of JAK inhibitor research, specifically focusing on their emergence as Type II inhibitors that stabilize the inactive kinase conformation.

Executive Summary

While the first generation of Janus Kinase (JAK) inhibitors (e.g., ruxolitinib, tofacitinib) predominantly targeted the ATP-binding pocket in the active conformation (Type I inhibition), the field has shifted toward addressing resistance mutations and isoform selectivity through Type II inhibition . Benzamide derivatives have emerged as a privileged scaffold in this domain. Unlike Type I inhibitors that compete directly with ATP in the "DFG-in" state, benzamide-based Type II inhibitors stabilize the "DFG-out" inactive conformation, exploiting an allosteric hydrophobic pocket adjacent to the ATP site. This guide analyzes the Structure-Activity Relationship (SAR), synthetic pathways, and validation protocols for this class, exemplified by the YLIU series and comparators like CHZ868 and BBT-594 .

Mechanistic Foundation: The Benzamide "Type II" Logic

The JAK2 kinase domain (JH1) exists in dynamic equilibrium between active and inactive states. The "benzamide switch" operates by penetrating the hydrophobic pocket created when the conserved DFG (Asp-Phe-Gly) motif flips.

Structural Binding Mode
  • Hinge Binding: The benzamide moiety often serves as a linker or "cap," while a heterocycle (e.g., aminopyrimidine) anchors to the hinge region (Val911, Glu912 in JAK2).

  • The "Benzamide" Role: In the YLIU series, a substituted benzamide ring extends into the specificity pocket. Crucially, the amide nitrogen often forms a hydrogen bond with the catalytic loop or the DFG backbone (e.g., Asp994), locking the kinase in the inactive state.

  • Selectivity Mechanism: The Type II pocket is less conserved than the ATP pocket, allowing benzamide derivatives to achieve higher selectivity for JAK2 over JAK1/3 and, critically, to overcome the G993A resistance mutation which sterically hinders many Type I binders.

Visualization: Type I vs. Type II Signaling Intervention

The following diagram illustrates the mechanistic divergence between classical inhibitors and the benzamide Type II class.

JAK_Signaling_Intervention Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK_Inactive JAK2 (Inactive) DFG-out State Receptor->JAK_Inactive Recruitment JAK_Active JAK2 (Active) DFG-in State JAK_Inactive->JAK_Active Activation Loop Phosphorylation JAK_Active->JAK_Active Autophosphorylation (Tyr1007/1008) STAT STAT Phosphorylation (Tyr705) JAK_Active->STAT Kinase Activity Nucleus Nuclear Translocation & Transcription STAT->Nucleus TypeI Type I Inhibitors (Ruxolitinib) Competes with ATP TypeI->JAK_Active Blocks ATP TypeII Benzamide Type II (YLIU/BBT-594) Locks DFG-out TypeII->JAK_Inactive Stabilizes Inactive Conf.

Figure 1: Mechanistic intervention points.[1] Type I inhibitors block the catalytic cycle, whereas Benzamide Type II inhibitors prevent the activation conformational change entirely.

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzamide derivatives hinges on the substitution pattern of the phenyl ring and the rigidity of the amide linker.

Key SAR Determinants (YLIU & BBT Series)
Structural MotifChemical FeatureBiological Consequence
Benzamide Core Phenyl ring rigidityPositions the "tail" group into the allosteric pocket.
Amide Linker -CONH- vs -NHCO-Directionality is critical. The -NH- often donates a H-bond to the Glu898 side chain or DFG backbone.
4-Position (Para) Methyl or hydrophobic groupCritical for Selectivity. In YLIU-4-105-1, a 4-methyl group points away from Ala993, avoiding steric clash (unlike CHZ868's benzimidazole methyl which can clash with G993A mutants).
3-Position (Meta) CF3 or HalogenIncreases lipophilicity and potency; engages hydrophobic residues in the DFG-out pocket (e.g., Leu932, Val911).
Terminal Tail Solubilizing group (e.g., Morpholine)Improves ADME properties without affecting kinase binding affinity.
SAR Decision Tree

The following logic flow guides the optimization of a benzamide hit into a lead candidate.

SAR_Logic Start Benzamide Hit (IC50 > 1 uM) Linker_Check Check Amide Orientation Start->Linker_Check Hinge_Binder Optimize Hinge Binder (Heterocycle) Linker_Check->Hinge_Binder Rigidify Substituent_Scan Phenyl Ring Substitution Scan Hinge_Binder->Substituent_Scan Para_Sub 4-Position: Steric Bulk? Substituent_Scan->Para_Sub Meta_Sub 3-Position: Lipophilicity? Substituent_Scan->Meta_Sub Potency High Potency (IC50 < 10 nM) Para_Sub->Potency Small (Me/F) Clash Steric Clash (Inactive) Para_Sub->Clash Large (t-Bu) Selectivity JAK2 Selectivity (vs JAK1/3) Meta_Sub->Selectivity CF3/Cl (Engages DFG-out)

Figure 2: SAR optimization logic for benzamide JAK inhibitors. Note the critical bifurcation at the 4-position substitution.

Synthetic Methodology

The synthesis of benzamide JAK inhibitors typically follows a convergent route, coupling a functionalized benzoic acid (the "tail") with an amino-heterocycle (the "hinge binder").

General Synthetic Protocol (Amide Coupling)

Objective: Synthesis of N-(heteroaryl)benzamide derivative.

Reagents:

  • Carboxylic Acid Component: 4-methyl-3-(trifluoromethyl)benzoic acid (Representative Type II tail).

  • Amine Component: 4-((4-aminopyrimidin-2-yl)amino)benzenesulfonamide derivative (Representative hinge binder).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine component (1.0 equiv).

  • Reaction: Stir the mixture at RT for 4–12 hours under an inert atmosphere (N₂). Monitor by LC-MS for the disappearance of the amine (M+H peak).

  • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via Flash Column Chromatography (SiO₂, MeOH/DCM gradient 0–10%) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis_Workflow Start1 Benzoic Acid Deriv. (Tail Fragment) Activation Activation (HATU/DIPEA, DMF) Start1->Activation Start2 Amino-Heterocycle (Hinge Binder) Coupling Amide Coupling (RT, 12h) Start2->Coupling Activation->Coupling Workup Work-up (EtOAc/NaHCO3 Wash) Coupling->Workup Purification Prep-HPLC / Flash Chromat. Workup->Purification Final Benzamide Inhibitor (>95% Purity) Purification->Final

Figure 3: Convergent synthesis strategy for benzamide JAK inhibitors.

Pharmacological Profiling & Validation

To validate the "Type II" mechanism and potency, a specific sequence of assays is required.

Biochemical Kinase Assay (HTRF Protocol)

Purpose: Determine IC50 against JAK2 (WT) and JAK2 (V617F). Method: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagents: Recombinant JAK2 enzyme, Biotinylated-poly(GT) substrate, ATP (at Km,app), Eu-Cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Procedure:

    • Prepare 5x compound dilutions in kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).

    • Add 4 µL compound + 2 µL enzyme to a 384-well low-volume plate.

    • Incubate 10 mins (Pre-incubation is critical for Type II inhibitors to allow conformational shift).

    • Add 4 µL Substrate/ATP mix. Incubate 60 mins at RT.

    • Add 10 µL Detection mix (Eu-Ab + SA-XL665 in EDTA buffer).

    • Read on an HTRF-compatible reader (e.g., PHERAstar).

  • Data Analysis: Plot HTRF Ratio (665/620 nm) vs. log[Compound]. Fit to 4-parameter logistic equation.

Cellular Selectivity Data (Reference Values)

The following table summarizes the expected profile for a potent benzamide Type II inhibitor (e.g., BBT-594/YLIU analog) compared to a Type I inhibitor.

CompoundJAK2 WT IC50 (nM)JAK2 V617F IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK2/JAK1)Mechanism
Benzamide Analog (Type II) < 5 < 5 > 100 > 20x DFG-out Stabilizer
Ruxolitinib (Type I) 3.32.82.7~1xATP Competitive
CHZ868 (Type II) 11059> 1000> 10xDFG-out Stabilizer

Note: Type II inhibitors often show slower "on-rates" but very slow "off-rates" (long residence time), which is a key pharmacological advantage.

References

  • Structural basis of Jak2 inhibition by the type II inhibitor NVP-BBT594.

    • Source: RCSB Protein D
    • URL:[Link]

  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mut

    • Source: PubMed Central (PMC) / NIH
    • URL:[Link](Note: Search "YLIU-4-105-1 JAK2" for specific paper)

  • CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence. [1]

    • Source: Cancer Cell (2015)[1][2]

    • URL:[Link]

  • Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent DCLK1 Inhibitors. (Demonstrates similar benzamide synthetic chemistry).

    • Source: Journal of Medicinal Chemistry[3]

    • URL:[Link]

  • HTRF® Kinase Assay Protocol. Source: Revvity / Cisbio

Sources

Thermodynamic Profiling of N-Methylbenzamide Derivatives: From Crystal Lattice to Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylbenzamide (NMB) scaffolds are ubiquitous in medicinal chemistry, serving as the structural core for numerous kinase inhibitors, antipsychotics, and histone deacetylase (HDAC) inhibitors. However, the efficacy of these derivatives is often bottlenecked not by potency (


), but by thermodynamic hurdles: poor aqueous solubility and high crystal lattice energy.

This technical guide moves beyond basic characterization. We will dissect the thermodynamic properties of NMB derivatives, focusing on the energy penalties associated with breaking the crystal lattice (


, 

) and the compensatory gains in solvation (

). We will also detail the rigorous experimental protocols required to measure these parameters with high fidelity.

Part 1: Solid-State Energetics (The Crystal Lattice)

The Methylation Effect: Lattice Disruption

The transition from a primary amide (Benzamide) to a secondary amide (N-methylbenzamide) fundamentally alters the solid-state landscape. Benzamide crystallizes in centrosymmetric dimers linked by strong N-H···O hydrogen bonds, creating a robust ribbon structure.

Thermodynamic Consequence: N-methylation removes one hydrogen bond donor. This disruption significantly lowers the lattice energy, manifested as a dramatic drop in melting point (


).
  • Benzamide:

    
     (High lattice stability)
    
  • N-methylbenzamide:

    
     (Lower lattice stability)
    

For drug development, this is advantageous. A lower energy penalty to break the crystal lattice (


) directly correlates to higher potential solubility, provided the solvation enthalpy is favorable.
Experimental Protocol 1: Differential Scanning Calorimetry (DSC)

To quantify the enthalpy of fusion (


), we employ DSC.[1][2][3] This is not merely about finding the melting point; it is about integrating the heat flow to determine the energy barrier to solubilization.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–4 mg of the NMB derivative into a Tzero aluminum pan. Hermetically seal to prevent sublimation (a common error with low-molecular-weight amides).

  • Reference: Use an empty, matched Tzero pan.

  • Purge Gas: Nitrogen at 50 mL/min. Crucial: Oxygen traces can cause oxidative degradation at high T, skewing the baseline.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat at 10°C/min to 10°C above predicted

      
       (to erase thermal history).
      
    • Cool: Ramp down at 10°C/min to 0°C.

    • Ramp 2: Heat at 2°C/min (Quantification Run).

  • Analysis: Integrate the endothermic peak on the second heating ramp. The area under the curve (J/g) converted to kJ/mol yields

    
    .[4]
    
Visualization: The Thermodynamic Cycle

The solubility of a solid drug is governed by the sum of the energy required to sublime the solid and the energy released upon hydrating the gas-phase molecule.

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Bioavailable) Solid->Solution Solution (ΔH_soln) Gas->Solution Solvation (-ΔH_solv)

Caption: Thermodynamic cycle linking lattice energy (sublimation) and solvation energy to total heat of solution.

Part 2: Solvation and Solubility Profiling

Once the lattice is broken, the NMB derivative must interact with the solvent. N-methylbenzamide derivatives exhibit "amphiphilic" thermodynamics: the phenyl ring drives hydrophobic hydration (entropy penalty), while the amide moiety drives enthalpic hydration (hydrogen bonding).

Data Presentation: Solubility Trends

The following table summarizes typical solubility trends for N-methylbenzamide derivatives, highlighting the "like-dissolves-like" principle and the impact of solvent polarity (Dielectric constant,


).
SolventPolarity (

)
Solubility TrendThermodynamic Driver
Water 80.1Low to ModerateHydrophobic effect dominates; high entropic penalty (

).
Ethanol 24.5HighFavorable H-bonding + Van der Waals interactions match the solute.
1-Octanol 10.3HighMimics lipid bilayer partitioning (

surrogate).
Hexane 1.89Very LowLack of H-bond acceptors/donors to stabilize the amide group.
Experimental Protocol 2: Equilibrium Solubility (Shake-Flask)

Note: Visual detection is insufficient. We use gravimetric or HPLC quantification.

  • Saturation: Add excess solid NMB derivative to the solvent (e.g., phosphate buffer pH 7.4) in a glass vial.

  • Agitation: Shake at constant temperature (25.0 ± 0.1°C) for 24–48 hours.

    • Tip: For NMB derivatives, 24h is usually sufficient due to rapid dissolution kinetics compared to high MW drugs.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (typically 254 nm for the benzamide chromophore).

Part 3: Ligand-Receptor Thermodynamics (ITC)

In drug discovery, binding affinity (


) is not enough. We need the thermodynamic signature (

vs.

). N-methylbenzamide derivatives often bind via an "enthalpy-driven" mechanism, where the amide oxygen acts as a hydrogen bond acceptor in the kinase hinge region.
Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

This is the gold standard for measuring binding thermodynamics directly.

System Setup:

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.[5]

  • Cell: Protein solution (Target Kinase) at 20–50 µM.

  • Syringe: NMB Derivative (Ligand) at 200–500 µM (10x cell concentration).

  • Buffer Match: Critical. The ligand must be dissolved in the exact same buffer as the protein (via dialysis or rapid dilution) to eliminate heat of mixing artifacts.

Workflow:

  • Degassing: Degas both solutions for 10 mins to prevent bubble formation (which causes heat spikes).

  • Titration:

    • Injection 1: 0.4 µL (discard data, removes backlash error).

    • Injections 2–19: 2.0 µL every 150 seconds.

  • Control: Titrate Ligand into Buffer (no protein) to measure heat of dilution. Subtract this from the main run.

  • Fitting: Fit data to a "One Set of Sites" model to extract

    
     (stoichiometry), 
    
    
    
    (affinity), and
    
    
    .
Visualization: ITC Experimental Logic

ITC_Workflow Prep Sample Prep (Buffer Matching) Degas Degassing (Remove Air Bubbles) Prep->Degas Titration Titration Loop (19 Injections) Degas->Titration RawData Raw Heat Rate (µcal/sec) Titration->RawData Measure Heat Integration Integrate Peaks (kcal/mol) RawData->Integration Result Thermodynamic Signature (ΔG, ΔH, -TΔS) Integration->Result Fit Model

Caption: Step-by-step workflow for extracting thermodynamic binding parameters via ITC.

References

  • Almeida, A. R. R. P., & Monte, M. J. S. (2010).[6] Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.[6][7] Journal of Chemical & Engineering Data, 55(9), 3507–3512.[6]

  • Perlovich, G. L., et al. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 551, 57–61.[3] [3]

  • Wang, J., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data.

  • National Toxicology Program. (1992).[8] N-Methylbenzamide Physical Properties. NTP Chemical Repository.[8]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.[5][9][10] Malvern Panalytical Whitepaper.

Sources

Methodological & Application

reaction conditions for butylthio substitution on benzamide core

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes current best practices for introducing a butylthio (


) moiety onto a benzamide core. This modification is frequently used to modulate lipophilicity (

) and metabolic stability in drug candidates.

Application Note: Butylthio Substitution on Benzamide Core

Strategic Analysis & Mechanistic Pathways

The introduction of a butylthio group onto a benzamide scaffold presents a chemoselectivity challenge. The benzamide core contains a Lewis-basic amide nitrogen (


 or 

) that can compete with the thiol nucleophile or poison transition metal catalysts. Furthermore, the electron-deficient nature of the benzamide carbonyl deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack.

Selection of the optimal protocol depends strictly on the leaving group (LG) and the electronic environment of the substrate.

Decision Matrix: Selecting the Right Protocol
  • Scenario A: Activated Substrate (Ortho/Para-Fluoro). If the leaving group is Fluorine or Chlorine located ortho or para to the amide (or another Electron Withdrawing Group like

    
    ), use Nucleophilic Aromatic Substitution (
    
    
    
    )
    . This is metal-free and cost-effective.[1][2]
  • Scenario B: Unactivated Aryl Iodides/Bromides. For standard scaffolds where the LG is Iodine or Bromine, use Copper-Catalyzed Cross-Coupling (Ullmann-type) .[1] It is robust, tolerates the amide functionality well, and avoids expensive phosphine ligands.

  • Scenario C: Unactivated Aryl Chlorides/Deactivated Systems. If the LG is Chlorine (without activation) or the ring is electron-rich, use Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type) . This requires high-performance ligands (e.g., DiPPF, Xantphos) to facilitate oxidative addition.[1]

ReactionSelection Start Start: Benzamide Substrate Analysis CheckLG Identify Leaving Group (LG) & Position Start->CheckLG IsFluoro LG = F (Ortho/Para to Amide) CheckLG->IsFluoro Activated IsIodoBromo LG = I, Br (Any position) CheckLG->IsIodoBromo Standard IsChloro LG = Cl (Unactivated) CheckLG->IsChloro Deactivated MethodSNAr Method A: SNAr (Base-Mediated) IsFluoro->MethodSNAr MethodCu Method B: Cu-Catalysis (Ullmann-type) IsIodoBromo->MethodCu MethodPd Method C: Pd-Catalysis (Buchwald-Hartwig) IsChloro->MethodPd

Figure 1: Decision tree for selecting reaction conditions based on substrate electronics and leaving group identity.[1]

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2-fluoro or 4-fluorobenzamides.[1]

Mechanism: Addition-Elimination via Meisenheimer Complex.[1][3] Key Insight: The amide group acts as an electron-withdrawing group (EWG), stabilizing the anionic intermediate. Fluoride is the superior leaving group here due to the high electronegativity stabilizing the transition state, despite the strong C-F bond.

Protocol:

  • Reagents:

    • Substrate: 4-Fluorobenzamide (1.0 equiv)[1]

    • Nucleophile: 1-Butanethiol (1.2 equiv)[1]

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv, requires ice bath addition).
      
    • Solvent: DMF or DMSO (0.2 M concentration).[1]

  • Procedure:

    • Charge a reaction vial with 4-fluorobenzamide and

      
      .
      
    • Add dry DMF under

      
       atmosphere.[1]
      
    • Add 1-butanethiol via syringe.[1] ( Note: Odor control required, see Section 3).

    • Heat to 90°C for 4–12 hours. Monitor by LCMS.[1]

    • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and 10% bleach solution (to oxidize excess thiol).[1]

  • Validation: Conversion should be >95%. If stalled, increase temp to 110°C.

Method B: Copper-Catalyzed Cross-Coupling (Ligand-Free)

Best for: 3-iodobenzamide or 4-bromobenzamide.[1]

Mechanism:


 catalytic cycle.
Key Insight:  Thiolates are strong ligands for Copper.[1] High catalyst loading (5-10%) is often needed because the product (thioether) can also coordinate to the metal. Ligand-free conditions work well for iodides; adding ligands like L-Proline or ethylene glycol helps for bromides.[1]

Protocol:

  • Reagents:

    • Substrate: Aryl Iodide/Bromide (1.0 equiv)

    • Nucleophile: 1-Butanethiol (1.5 equiv)[1]

    • Catalyst: CuI (10 mol%)

    • Ligand (Optional): L-Proline (20 mol%) or 1,10-Phenanthroline.[1]

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMSO or DMF (degassed).[1]

  • Procedure:

    • Combine CuI, Base, Ligand, and Substrate in a screw-cap vial.[1]

    • Evacuate and backfill with Argon (3x).[1] Oxygen poisons the catalyst (oxidizes thiols to disulfides).

    • Add solvent and 1-butanethiol.[1]

    • Heat to 80–100°C for 16-24 hours.

    • Workup: Filter through Celite to remove Copper salts.[1] Wash with aqueous

      
       (complexes residual Cu).
      
Method C: Palladium-Catalyzed Cross-Coupling

Best for: Aryl chlorides or complex substrates.[1]

Mechanism: Pd(0)/Pd(II) cycle.[1] Key Insight: Standard ligands like


 fail because thiols poison Pd.[1] You must use bidentate, wide-bite-angle ligands like Xantphos  or ferrocene-based ligands like DiPPF  (1,1'-Bis(diisopropylphosphino)ferrocene) which promote reductive elimination of the C-S bond.[1]

Protocol:

  • Reagents:

    • Substrate: Aryl Chloride (1.0 equiv)

    • Nucleophile: 1-Butanethiol (1.2 equiv)[1]

    • Catalyst:

      
       (2–5 mol%) or 
      
      
      
      .
    • Ligand: DiPPF or Xantphos (1:1 ratio to Pd metal).[1]

    • Base:

      
       or 
      
      
      
      (1.5 equiv).[1]
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Pre-mix Pd source and Ligand in solvent for 10 mins to form the active catalyst species.

    • Add Substrate and Base.[1][4][5]

    • Add Thiol last.[1]

    • Reflux (100–110°C ) for 8–16 hours under strict inert atmosphere.[1]

    • Workup: Standard aqueous workup.[1]

Comparative Data & Optimization

ParameterMethod A (

)
Method B (Cu-Cat)Method C (Pd-Cat)
Substrate Scope F >> Cl (must be activated)I > Br >> ClCl, Br, I, OTf
Cost LowLow-MediumHigh
Air Sensitivity LowHigh (Disulfide formation)Very High
Reaction Temp 80–120°C80–110°C100–110°C
Common Pitfall Hydrolysis of amide (if wet)Catalyst poisoning by productLigand oxidation

Troubleshooting Table:

  • Problem: Low conversion in Cu-coupling.

    • Solution: Add 20 mol% L-Proline or switch to Method C. Ensure Argon sparging is thorough.

  • Problem: Disulfide byproduct (Dibutyl disulfide) observed.

    • Solution: This indicates oxygen leakage.[1] The thiol is oxidizing instead of coupling. Re-seal and use fresh solvent.[1]

  • Problem: Amide hydrolysis (Benzamide

    
     Benzoic Acid).
    
    • Solution: Ensure anhydrous conditions.[1][6] Use

      
       instead of NaOH/KOH.[1]
      

Safety & Odor Management (Critical)

Butanethiol has an extremely low odor threshold (skunk-like).[1] Improper handling can evacuate a building.[1]

  • Quenching: All glassware and syringes must be soaked in a 10% Bleach (Sodium Hypochlorite) bath immediately after use.[1] This oxidizes the thiol to the odorless sulfonate.

  • Venting: Attach a bleach trap to the vacuum pump exhaust if stripping solvent.[1]

  • Waste: Segregate sulfur waste; do not mix with acids (potential

    
     generation).[1]
    

References

  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.

    • Source: DSpace / Utrecht University[1]

    • Context: Establishes the baseline protocol for Cu-catalyzed thioetherific
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.

    • Source: Organic Chemistry Portal / Tetrahedron (Mur
    • Context: Defines the DiPPF ligand system essential for coupling thiols to aryl chlorides/bromides.
    • URL:[Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.

    • Source: ACS Public
    • Context: While focused on N-coupling, this seminal paper identifies Xantphos as a privileged ligand for benzamide substrates, preventing catalyst poisoning.[1]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Source: Master Organic Chemistry[1]

    • Context: Provides the fundamental mechanistic grounding for the approach on activ
    • URL:[Link]

Sources

scalable process chemistry for 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Chemistry for 4-Amino-2-(butylthio)-N-methylbenzamide

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-amino-2-(butylthio)-N-methylbenzamide CAS: 921076-60-0 Molecular Formula: C₁₂H₁₈N₂OS Molecular Weight: 238.35 g/mol

This guide details a robust, scalable manufacturing route for 4-amino-2-(butylthio)-N-methylbenzamide.[1] This compound features a trisubstituted benzene core common in various pharmaceutical intermediates (e.g., GPCR modulators). The process challenges lie in the nucleophilic aromatic substitution (SNAr) of an ortho-halo substituent and the subsequent chemoselective reduction of a nitro group in the presence of a sulfur moiety, which is a known poison for standard palladium catalysts.

Strategic Route Selection

We utilize a Linear 3-Step Synthesis starting from commercially available 2-chloro-4-nitrobenzoic acid . This route is selected over convergent methods for its cost-efficiency and avoidance of chromatographic purification.

  • Step 1: Amidation: Conversion of the acid to the N-methylamide via an acid chloride intermediate.

  • Step 2: SNAr Reaction: Displacement of the ortho-chloro group with 1-butanethiol.

  • Step 3: Nitro Reduction: Chemoselective reduction of the nitro group to the aniline.

Critical Process Parameters (CPPs):

  • Odor Control (Step 2): 1-Butanethiol has a low odor threshold. A closed-system scrubber using sodium hypochlorite (bleach) is mandatory.

  • Regioselectivity (Step 2): The ortho-chloro position is activated by the amide carbonyl, but the reaction requires specific basic conditions to prevent hydrolysis.

  • Catalyst Poisoning (Step 3): Standard Pd/C hydrogenation is incompatible with the thioether linkage (catalyst poisoning). We employ an Iron/Ammonium Chloride reduction or Sulfided Platinum (Pt(S)/C) hydrogenation to ensure conversion.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-methyl-4-nitrobenzamide

Rationale: The acid chloride method is preferred over coupling reagents (EDC/HOBt) for scalability and ease of workup (water wash vs. column chromatography).

Reagents:

  • 2-Chloro-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

  • Methylamine (40% aq. solution, 3.0 equiv)

  • Toluene (Solvent, 10 vol)

  • DMF (Catalytic, 0.05 equiv)

Protocol:

  • Activation: Charge a reactor with 2-chloro-4-nitrobenzoic acid, Toluene, and catalytic DMF.

  • Heat to 50°C. Add Thionyl Chloride dropwise over 1 hour (gas evolution: SO₂, HCl).

  • Reflux for 2 hours until the solution is clear.

  • Distillation: Distill off excess SOCl₂ and Toluene under reduced pressure to yield the crude acid chloride as a semi-solid. Redissolve in fresh Toluene (5 vol).

  • Amidation: Cool the solution to 0–5°C.

  • Add aqueous Methylamine slowly, maintaining internal temperature <15°C (Exothermic).

  • Stir at room temperature for 2 hours.

  • Workup: Quench with water. Filter the precipitated solid. Wash with water (2x) and cold toluene (1x).

  • Drying: Dry in a vacuum oven at 50°C.

  • Expected Yield: 90–95%

  • Appearance: Pale yellow solid.

Step 2: SNAr Reaction – Introduction of the Butylthio Group

Rationale: The electron-withdrawing amide and nitro groups activate the 2-chloro position. Potassium carbonate is used as a mild base to deprotonate the thiol without hydrolyzing the amide.

Reagents:

  • 2-Chloro-N-methyl-4-nitrobenzamide (1.0 equiv)

  • 1-Butanethiol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

  • DMF (Dimethylformamide, 5 vol)

Protocol:

  • Setup: Equip the reactor with a scrubber containing 10% NaOCl (Bleach) and NaOH to neutralize escaping thiol vapors.

  • Charge DMF, K₂CO₃, and 2-Chloro-N-methyl-4-nitrobenzamide.

  • Add 1-Butanethiol dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC (Target: <1% Starting Material).

  • Quench: Cool to 20°C. Slowly add Water (10 vol) to precipitate the product.

  • Filtration: Filter the yellow solid.

  • Wash: Wash the cake copiously with water to remove DMF and inorganic salts. Wash with n-Heptane to remove residual thiol.

  • Drying: Dry at 55°C under vacuum.

  • Expected Yield: 85–90%

  • Key QC Check: Absence of thiol odor; HPLC purity >98%.

Step 3: Chemoselective Reduction of Nitro Group

Rationale: The presence of the sulfur atom (thioether) precludes the use of standard Pd/C. We utilize a Bechamp-type reduction (Fe/NH₄Cl) which is robust, cheap, and sulfur-tolerant.

Reagents:

  • 2-(Butylthio)-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Iron Powder (325 mesh, 4.0 equiv)

  • Ammonium Chloride (NH₄Cl, 2.0 equiv)

  • Ethanol/Water (4:1 ratio, 10 vol)

Protocol:

  • Slurry: Charge Ethanol, Water, NH₄Cl, and Iron powder to the vessel.

  • Heat to reflux (approx. 78°C) to activate the iron (surface etching).

  • Addition: Add the nitro-intermediate (from Step 2) portion-wise over 30 minutes. (Caution: Exothermic reaction; maintain reflux).

  • Reaction: Stir at reflux for 2–4 hours. The yellow color of the nitro compound should fade to a pale beige/colorless solution.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides (sludge). Wash the pad with hot Ethanol.

  • Concentration: Concentrate the filtrate under vacuum to remove Ethanol.

  • Isolation: The product often crystallizes from the remaining aqueous layer upon cooling. If not, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or Isopropyl Acetate/Heptane if purity is <99%.

  • Expected Yield: 80–85%

  • Final Appearance: Off-white to beige crystalline solid.

Part 3: Process Data & Visualization

Table 1: Critical Process Parameters & Limits
ParameterStep 1 (Amidation)Step 2 (SNAr)Step 3 (Reduction)
Temperature <15°C (Addition), 25°C (Hold)80°C ± 5°C75–80°C (Reflux)
Stoichiometry amine (3.0 eq)thiol (1.2 eq)Fe (4.0 eq)
Key Impurity Hydrolyzed acid (if wet)Bis-sulfide (over-reaction)Azo-dimers (incomplete red.)
Safety Hazard SOCl₂ fumes, ExothermStench (Thiol) Iron waste (Pyrophoric risk)
Figure 1: Synthesis Pathway & Logic Flow

SynthesisRoute Start 2-Chloro-4-nitrobenzoic acid (SM) Step1 Step 1: Amidation (SOCl2, then MeNH2) Start->Step1 Activation Inter1 2-Chloro-N-methyl-4-nitrobenzamide Step1->Inter1 95% Yield Step2 Step 2: SnAr Substitution (Butanethiol, K2CO3, DMF, 80°C) Inter1->Step2 Nucleophilic Attack Inter2 2-(Butylthio)-N-methyl-4-nitrobenzamide Step2->Inter2 85-90% Yield (Odor Control Required) Step3 Step 3: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Inter2->Step3 Chemoselective Red. Final 4-amino-2-(butylthio)-N-methylbenzamide (API Intermediate) Step3->Final 80-85% Yield (Sulfur-Tolerant Method)

Caption: Linear synthesis flow illustrating the conversion from chloronitrobenzoic acid to the final amino-thioether benzamide.

Figure 2: Impurity Control Strategy

ControlStrategy Input Raw Materials Step2_Risk Risk: Residual Thiol (Odor/Impurity) Input->Step2_Risk Control1 Control: Bleach Scrubber & Heptane Wash Step2_Risk->Control1 Step3_Risk Risk: Catalyst Poisoning (Incomplete Reaction) Control1->Step3_Risk Control2 Control: Use Fe/NH4Cl (Avoid Pd/C) Step3_Risk->Control2 Final_QC Final QC: HPLC Purity >98% No Azo Impurities Control2->Final_QC

Caption: Process control strategy highlighting mitigation of thiol odor and catalyst poisoning risks.

References

  • Synthesis of 2-alkylthiobenzamides via SnAr

    • Title: Metal-free and Selectfluor-mediated diverse transformations of 2-alkylthiobenzamides.[2]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Nitro Reduction in the Presence of Sulfur

    • Title: Nitro Reduction - Common Conditions (Fe/AcOH and Fe/NH4Cl protocols).
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Analogous Synthesis (Enzalutamide Intermediate)
  • Compound Data

    • Title: 4-Amino-2-(butylthio)benzamide Building Blocks.[1]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Application Note: Chemoselective Mono-N-Methylation of 4-Amino-2-(butylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized loop diuretic analogs, bumetanide precursors, and related active pharmaceutical ingredients (APIs).

Executive Summary

The selective mono-N-methylation of highly functionalized anilines is a notoriously difficult transformation in medicinal chemistry. 4-Amino-2-(butylthio)benzoic acid derivatives present a unique "chemoselectivity trilemma" due to the presence of three competing nucleophilic centers: a primary aniline, a thioether, and a carboxylic acid.

This application note details a robust, self-validating protocol utilizing Triethyl Orthoformate (TEOF) followed by Sodium Borohydride (NaBH₄) reduction . This method completely bypasses the S-alkylation and over-N-alkylation risks associated with traditional alkylating agents and standard reductive amination protocols.

Mechanistic Rationale & Reagent Selection (Expertise & Experience)

The Chemoselectivity Trilemma

When attempting to methylate the 4-amino group of 2-(butylthio)benzoic acid derivatives, standard reagents frequently fail due to the following competing side reactions:

  • S-Alkylation (Sulfonium Formation): The 2-butylthio group is a soft, highly reactive nucleophile. Electrophilic alkylating agents like methyl iodide (MeI) or dimethyl sulfate will rapidly attack the sulfur atom, forming irreversible methylbutylsulfonium salts.

  • O-Alkylation (Esterification): Basic conditions paired with MeI will inadvertently convert the 1-carboxylic acid into a methyl ester.

  • Over-N-Alkylation: Standard reductive amination (Formaldehyde / NaBH₃CN) is frequently hampered by overmethylation. The resulting mono-methylated secondary amine is more nucleophilic and sterically unhindered compared to the starting primary aniline, leading to rampant N,N-dimethylation[1].

The Formimidate Strategy

To achieve strict mono-N-methylation, we employ a two-step, one-pot formimidate strategy [2].

  • Step 1: The primary aniline is reacted with Triethyl Orthoformate (TEOF) to form a stable formimidate intermediate (

    
    ). Crucially, this intermediate acts as a self-limiting protecting group; it cannot react with a second equivalent of TEOF, mathematically eliminating the possibility of over-alkylation. The thioether is completely inert to TEOF.
    
  • Step 2: The formimidate is reduced using NaBH₄. Because the carbon-nitrogen double bond of the formimidate is highly electrophilic, NaBH₄ efficiently cleaves the C-O bond and reduces the imine to yield strictly the mono-N-methyl amine [3].

Comparative Reagent Analysis

The following table summarizes the quantitative and qualitative risks associated with various methylation reagents when applied to the 4-amino-2-(butylthio)benzoic acid scaffold.

Reagent SystemS-Alkylation RiskO-Alkylation RiskOver-N-Alkylation RiskOverall Recommendation
MeI / K₂CO₃ High (Sulfonium salt)High (Methyl ester)High (N,N-dimethyl)Not Recommended
HCHO / NaBH₃CN NoneNoneHigh (N,N-dimethyl)Not Recommended
HC(OEt)₃ / NaBH₄ NoneLow (Reversible)None (Strictly mono)Optimal

Chemical Pathway Visualization

Chemoselectivity Substrate 4-Amino-2-(butylthio) benzoic acid MeI MeI / K2CO3 (Standard Alkylation) Substrate->MeI HCHO HCHO / NaBH3CN (Reductive Amination) Substrate->HCHO TEOF 1. HC(OEt)3 2. NaBH4 Substrate->TEOF Sulfonium S-Alkylation & Esterification MeI->Sulfonium Poor Selectivity Dimethyl Over-alkylation (N,N-dimethyl) HCHO->Dimethyl Over-reaction Product Mono-N-methyl Target Product TEOF->Product High Selectivity

Chemoselective pathways for N-methylation of 4-amino-2-(butylthio)benzoic acid.

Self-Validating Experimental Protocol (Trustworthiness)

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of the intermediate formation before committing to the reduction step, preventing reagent waste and ensuring high yields.

Experimental Workflow

Workflow Step1 Step 1: Formimidate Formation Mix Substrate + HC(OEt)3 + AcOH (cat.) Heat at 80 °C for 3 hours Step2 Step 2: In-Process Control LC-MS: Confirm [M+56] intermediate Evaporate excess HC(OEt)3 Step1->Step2 Step3 Step 3: Reduction Dissolve in EtOH, cool to 0 °C Add NaBH4 slowly, stir 2h at RT Step2->Step3 Step4 Step 4: Quench & Hydrolysis Add 1M NaOH (cleaves transient esters) Acidify to pH 4-5 with 1M HCl Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, dry, and concentrate Yield pure mono-methylated product Step4->Step5

Experimental workflow for the TEOF/NaBH4 mono-N-methylation protocol.
Step-by-Step Methodology

Phase 1: Formimidate Formation

  • Charge: To an oven-dried round-bottom flask equipped with a reflux condenser, add 4-amino-2-(butylthio)benzoic acid (1.0 equiv).

  • Reagent Addition: Add Triethyl orthoformate (TEOF, 3.0 to 5.0 equiv) to serve as both reagent and solvent. Add glacial acetic acid (0.1 equiv) as a catalyst.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) and stir for 3 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality Check: You must observe the complete disappearance of the starting material mass

      
       and the appearance of the formimidate intermediate mass 
      
      
      
      . Do not proceed until conversion is >95%.
  • Concentration: Remove the excess TEOF under reduced pressure to yield the crude formimidate as a thick oil.

Phase 2: Reduction 6. Solvent Exchange: Dissolve the crude formimidate in absolute ethanol (approx. 10 mL per gram of substrate). 7. Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 2.5 equiv) portion-wise over 15 minutes to control hydrogen evolution. 8. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. 9. Self-Validation (IPC): Analyze via LC-MS to confirm the shift from the


 intermediate to the 

mono-methylated product.

Phase 3: Quench, Hydrolysis, and Isolation 10. Hydrolysis of Transient Esters: Add 1M NaOH (5.0 equiv) directly to the ethanol mixture and stir for 1 hour at room temperature.

  • Causality Check: TEOF can inadvertently esterify the carboxylic acid to an ethyl ester during Phase 1. This mild basic workup ensures any transient ester is hydrolyzed back to the free carboxylic acid, while safely quenching unreacted NaBH₄.
  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH reaches 4.0–5.0. The product, 4-(methylamino)-2-(butylthio)benzoic acid, will precipitate or form an oily suspension.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: The crude product is typically >90% pure. If necessary, purify via silica gel chromatography (DCM:MeOH gradient) or recrystallization from EtOAc/Hexanes.

References

  • ACS Omega, 2019.
  • A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates ChemInform Abstract / ResearchGate. (Establishes the foundational protocol for utilizing triethyl orthoformate as a selective C1 source for anilines).
  • The Journal of Organic Chemistry.

Application Note: Purification Protocols for 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process engineers involved in the synthesis and purification of 4-amino-2-(butylthio)-N-methylbenzamide (CAS: 921076-60-0).[1][2] This compound acts as a critical building block in the development of androgen receptor antagonists and local anesthetic analogs.[1][2]

Executive Summary & Chemical Context

4-amino-2-(butylthio)-N-methylbenzamide presents a unique purification challenge due to the coexistence of three distinct functional groups:

  • Aniline (4-position): Weakly basic (pKa ~4.5), susceptible to oxidation.[2]

  • Thioether (2-position): Highly lipophilic but prone to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1][2]
  • Secondary Amide: Provides hydrogen bonding capability, influencing solubility.[2]

Common synthetic routes involve Nucleophilic Aromatic Substitution (


) of 2-fluoro-4-nitro-N-methylbenzamide with butanethiol, followed by nitro reduction.[1][2] Consequently, the crude matrix often contains unreacted thiols, disulfides (from thiol oxidation), and des-butyl byproducts .[2]

This guide outlines a three-tier purification strategy designed to achieve >99.5% purity while preventing sulfur oxidation.

Physicochemical Profile

PropertyValue (Estimated)Implication for Purification
Molecular Formula

MW: 238.35 g/mol
LogP ~2.4 - 2.8Lipophilic; soluble in DCM, EtOAc.[1][2] Low water solubility.[1]
pKa (Aniline) ~4.2 - 4.8Extractable into aqueous acid (1M HCl).[1][2]
pKa (Amide) ~14-15Remains neutral/deprotonated in mild base.[1][2]
Solubility High: DCM, MeOH, DMSOModerate: EtOAc, TolueneLow: Water, HexanesIdeal for antisolvent crystallization.[2]

Protocol A: Acid-Base Extraction (Primary Cleanup)[1][2]

Objective: To separate the target basic amine from neutral impurities (disulfides, unreacted thiol) and acidic byproducts (hydrolysis products).[2]

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid: 1.0 M Hydrochloric Acid (HCl).[1]

  • Base: 2.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Wash: Brine (saturated NaCl).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Note: If the crude contains significant residual butanethiol, wash this organic layer once with 1M NaOH to remove the thiol (as thiolate) before proceeding.[2]

  • Acid Extraction:

    • Extract the organic layer 3 times with 1.0 M HCl (ratio 1:1 v/v).[1]

    • Mechanism: The 4-amino group protonates (

      
      ), moving the product into the aqueous phase.[1][2] Neutral impurities (disulfides, non-basic precursors) remain in the DCM.[2]
      
  • Phase Separation:

    • Keep the Aqueous Acidic Layer (Product is here).[2]

    • Discard the Organic Layer (contains impurities).[2]

  • Basification:

    • Cool the aqueous layer to 0-5°C (ice bath) to minimize heat of neutralization.[1][2]

    • Slowly adjust pH to >10 using 2.0 M NaOH .[1] The solution will become cloudy as the free base precipitates.[1][2]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture 3 times with fresh DCM.

  • Drying:

    • Wash combined organic extracts with Brine.[1][3]

    • Dry over anhydrous Sodium Sulfate (

      
      ).[1] Avoid Magnesium Sulfate if the aniline is sensitive, though usually acceptable.[2]
      
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield the semi-pure solid.
    

Protocol B: Recrystallization (Polishing)[1][2]

Objective: To remove trace isomers and achieve >99% purity. Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent).[1][2]

Procedure
  • Dissolution: Place the solid from Protocol A in a flask equipped with a reflux condenser.

  • Heating: Add Ethyl Acetate (EtOAc) in small portions while heating to 60-65°C. Stop adding solvent as soon as the solid dissolves completely.

    • Critical: Do not boil excessively; prolonged heat can promote oxidation of the thioether.[1][2]

  • Antisolvent Addition: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.[1][2]

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed (1-2 hours).

    • Transfer to a fridge (4°C) for 4-12 hours to maximize yield.

  • Filtration: Filter the white/off-white crystals under vacuum. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Flash Chromatography (High-Resolution)[1][2]

Objective: Required if sulfoxide impurities (


) are detected >0.5%.[1]
Stationary Phase:  Silica Gel (230-400 mesh).[1][2]
Mobile Phase Gradient
  • Solvent A: Hexanes (or Heptane)[1][2]

  • Solvent B: Ethyl Acetate[1][2]

  • Modifier: 1% Triethylamine (TEA) - Optional, prevents tailing of the amine.[1][2]

Time (CV)% Solvent BDescription
0 - 25%Elute non-polar disulfides
2 - 85%

40%
Linear Gradient
8 - 1240%Product Elution (typically ~30-35% B)
12 - 1540%

100%
Flush polar sulfoxides

Note: Sulfoxides are significantly more polar than the thioether and will elute much later.[1][2]

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Target + Thiols + Disulfides) ThiolCheck Significant Thiol Odor? Start->ThiolCheck BaseWash Pre-wash Organic Layer with 1M NaOH ThiolCheck->BaseWash Yes AcidExt Acid-Base Extraction (Partition into 1M HCl) ThiolCheck->AcidExt No BaseWash->AcidExt PhaseSep Separate Layers AcidExt->PhaseSep AqLayer Aqueous Acidic Layer (Contains Target) PhaseSep->AqLayer OrgLayer Organic Layer (Discard Disulfides/Neutrals) PhaseSep->OrgLayer Basify Basify to pH 10 Extract with DCM AqLayer->Basify Solid Isolated Solid Basify->Solid PurityCheck HPLC Purity Check Solid->PurityCheck Recryst Recrystallization (EtOAc / Heptane) PurityCheck->Recryst >95% & No Sulfoxides Column Flash Chromatography (Hex/EtOAc Gradient) PurityCheck->Column <95% or Sulfoxides Present Final Final Product >99.5% Purity Recryst->Final Column->Final

Caption: Workflow logic for separating basic benzamide targets from neutral thio-impurities.

Quality Control & Troubleshooting

Analytical Markers
  • HPLC: Use a C18 column.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Detection: 254 nm (aromatic) and 210 nm (amide).[2]

    • Shift: The Sulfoxide impurity will elute significantly earlier (more polar) than the parent thioether.[2]

  • NMR (

    
    ): 
    
    • Check the S-CH2 triplet (approx 2.8-3.0 ppm).[1][2]

    • If oxidized to sulfoxide, this triplet shifts downfield and may split into diastereotopic multiplets.[2]

Common Issues
ProblemCauseSolution
Yellow/Orange Color Oxidation of aniline or trace nitro compounds.[1][2]Recrystallize with activated charcoal.[1]
Pungent Odor Residual Butanethiol.[1]Repeat 1M NaOH wash on the organic phase or dry under high vacuum >12h.[1][2]
Low Yield in Acid Ext. pH not high enough during back-extraction.[1][2]Ensure aqueous phase is pH >10 before extracting back into DCM.[1]

References

  • ChemicalBook. (2024).[1][4] 4-amino-2-fluoro-N-methylbenzamide - Product Description and Synthesis Context. Retrieved from [1][2]

  • National Institutes of Health (PubChem). (2024).[1] 2-amino-N-tert-butyl-4-methylbenzamide Compound Summary. (Structural Analog Data). Retrieved from [1][2]

  • Xiang, J., et al. (2016).[2][5] Synthesis and Evaluation of 2-Alkylthio-4-(N-substituted sulfonamide)pyrimidine Hydroxamic Acids. Chemical Biology & Drug Design, 87(3), 472-477.[2][5] (Methodology for alkylthio-amine purification). Retrieved from

  • BLD Pharm. (2024).[1] Product Analysis: 4-Amino-2-(butylthio)benzamide.[1][2] Retrieved from [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Process Optimization for 4-Amino-2-(butylthio)-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and research scientists seeking to optimize the yield and purity of 4-amino-2-(butylthio)-N-methylbenzamide , a critical building block often utilized in kinase inhibitor and API synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the mechanistic causality behind common synthetic failures—such as catalyst poisoning and unwanted hydrolysis—and provide self-validating protocols to ensure reproducible, high-yield scale-up.

Process Overview & Mechanistic Pathway

The synthesis of 4-amino-2-(butylthio)-N-methylbenzamide is typically achieved via a three-step linear sequence starting from commercially available 2-fluoro-4-nitrobenzoic acid. The critical yield-determining steps are the Nucleophilic Aromatic Substitution (SNAr) to install the thioether linkage, and the Chemoselective Nitro Reduction to unmask the final amino group.

SynthesisWorkflow SM 2-Fluoro-4-nitrobenzoic acid (Starting Material) Step1 Amidation Reagents: MeNH2, HATU, DIPEA SM->Step1 Int1 2-Fluoro-N-methyl-4-nitrobenzamide (Intermediate 1) Step1->Int1 Step2 SNAr (Thioetherification) Reagents: 1-Butanethiol, K2CO3, DMF Int1->Step2 Int2 2-(Butylthio)-N-methyl-4-nitrobenzamide (Intermediate 2) Step2->Int2 Step3 Nitro Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Int2->Step3 Product 4-Amino-2-(butylthio)-N-methylbenzamide (Target API Intermediate) Step3->Product

Figure 1: Three-step synthetic workflow for 4-amino-2-(butylthio)-N-methylbenzamide.

Yield Optimization & Condition Matrix

Quantitative analysis of reaction variables reveals that solvent selection and catalyst choice are the primary drivers of yield. The table below summarizes the mechanistic consequences of various conditions tested during process development.

Synthetic StepVariable TestedMechanistic ConsequenceIsolated Yield (%)Purity (HPLC)
SNAr NaOH (aq), THF, 60 °CHydroxide-mediated amide hydrolysis32%< 50%
SNAr K₂CO₃, DMF, 70 °C (Air)Oxidative dimerization of butanethiol55%78%
SNAr K₂CO₃, DMF, 70 °C (N₂)Optimal: Suppressed side reactions91% > 98%
Reduction Pd/C, H₂ (50 psi), MeOHThioether poisoning of noble metal< 5%N/A (Stalled)
Reduction SnCl₂, EtOH, 80 °CSevere tin-emulsion during workup68%85%
Reduction Fe, NH₄Cl, EtOH/H₂O, 80 °COptimal: Chemoselective reduction94% > 99%

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the workup phase until the defined In-Process Control (IPC) criteria are met.

Protocol A: SNAr Thioetherification (Synthesis of Intermediate 2)
  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-fluoro-N-methyl-4-nitrobenzamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (10 volumes).

  • Nucleophile Addition: Introduce 1-butanethiol (1.2 eq) dropwise via syringe at 20 °C to control the initial exotherm.

  • Heating: Elevate the reactor temperature to 70 °C and agitate for 4 hours.

  • System Validation (IPC): Pull a 50 µL aliquot, quench in 1 mL MeCN, and analyze via HPLC (UV 254 nm). Success Criterion: The reaction is validated as complete when the starting material peak area is < 1.0%. If > 1.0%, add 0.1 eq of 1-butanethiol and stir for 1 additional hour.

  • Workup: Cool to 5 °C. Slowly pour the mixture into rapidly stirring ice water (30 volumes). Filter the resulting yellow precipitate, wash with cold water (3 x 5 vol), and dry under vacuum at 45 °C.

Protocol B: Chemoselective Nitro Reduction (Synthesis of Target Product)
  • Preparation: Charge a reactor with 2-(butylthio)-N-methyl-4-nitrobenzamide (1.0 eq), Iron (Fe) powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl) (3.0 eq).

  • Solvent Addition: Add a solvent mixture of Ethanol:Water (3:1 v/v, 15 volumes).

  • Heating: Heat the suspension to a vigorous reflux (80 °C) for 3 hours.

  • System Validation (IPC): Spot the reaction mixture on a Silica TLC plate (Eluent: 50% EtOAc/Hexanes). Success Criterion: Complete consumption of the UV-active nitro intermediate (R_f ~0.6) and the appearance of a highly polar, ninhydrin-active amine spot (R_f ~0.2).

  • Workup: Cool to 25 °C. Filter the mixture through a tightly packed Celite pad to remove iron oxides, washing the cake with warm ethanol. Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the final product.

Troubleshooting & Process FAQs

Q1: We are observing significant hydrolysis of the amide bond during the SNAr step. How can we improve the yield? Causality & Solution: Using strong aqueous bases (like NaOH or KOH) at elevated temperatures promotes the nucleophilic attack of hydroxide on the amide carbonyl, leading to irreversible hydrolysis. To fix this, switch to a mild, anhydrous base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent. Aromatic nucleophilic substitution requires a polar aprotic solvent like DMF or DMSO to poorly solvate the nucleophile, dramatically increasing the reactivity of the butanethiolate while preventing amide cleavage[1].

Q2: During the final nitro reduction step, our reaction stalls completely when using standard Pd/C catalytic hydrogenation. Why does this happen? Causality & Solution: Your intermediate contains a thioether (-S-Bu) linkage. Sulfur atoms possess lone pairs that strongly and irreversibly coordinate to the d-orbitals of noble metals like palladium, effectively acting as a catalyst poison that blocks the active sites required for hydrogen activation[2]. To resolve this, transition to a non-noble metal reduction strategy. The Béchamp reduction using Iron (Fe) powder is highly tolerant to sulfur-containing functional groups and will selectively reduce the nitro group to an amine without stalling[3].

Q3: We are seeing the formation of dibutyl disulfide and unreacted starting material in the SNAr step. What is going wrong? Causality & Solution: Butanethiol is highly susceptible to oxidative dimerization into dibutyl disulfide in the presence of atmospheric oxygen and base. This side reaction consumes your nucleophile, halting the SNAr reaction prematurely. Ensure you are thoroughly degassing your DMF by sparging with inert gas (N₂ or Argon) for at least 15 minutes prior to base addition, and maintain a strict inert atmosphere throughout the heating cycle.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL
  • Source: Chemical Reviews (ACS)
  • On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries Source: PMC - NIH URL

Sources

Technical Support Center: Minimizing Regioisomer Impurities in Butylthio Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for butylthio substitution reactions. As researchers and drug development professionals, achieving high purity and yield is paramount. A common and often frustrating challenge in substitution reactions involving asymmetrically substituted substrates is the formation of regioisomers—constitutional isomers that differ only in the position of the substituted group.[1]

In pharmaceutical and materials science, different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2] Consequently, their formation necessitates complex, costly, and often low-yielding purification steps.[2][3] This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to control regioselectivity in your butylthio substitution reactions, saving you valuable time and resources.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

This is a classic problem indicating that the energy barriers for the two competing substitution pathways are very similar. To favor one pathway over the other, you must manipulate the factors that influence the reaction kinetics.

Potential Cause A: Competing Electronic and Steric Effects

In many cases, particularly with Nucleophilic Aromatic Substitution (SNAr), the site of attack is governed by a delicate balance of sterics and electronics. An electron-withdrawing group (EWG) will activate ortho and para positions to nucleophilic attack, but if one of these positions is sterically hindered, the nucleophile may be forced to the other, less-hindered site.

Troubleshooting & Optimization Strategy:

  • Lower the Reaction Temperature: This is the most crucial first step. Elimination reactions and the formation of less stable, higher-energy intermediates (often leading to the minor regioisomer) typically have a higher activation energy.[4] By lowering the temperature, you provide less thermal energy to overcome this barrier, thus favoring the pathway with the lower activation energy and increasing the selectivity for the thermodynamically preferred product.[4]

  • Analyze Your Substrate:

    • For SNAr reactions: Map the electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on your aromatic ring. These groups stabilize the negative charge in the Meisenheimer intermediate, which is key to the SNAr mechanism.[5] The attack is favored at positions ortho and para to the strongest EWG. If you have leaving groups at both an activated and a non-activated position, the activated one will be substituted preferentially.

    • For SN2 reactions: The primary consideration is steric hindrance. The reaction proceeds fastest at the least sterically crowded carbon center (methyl > primary > secondary).[6] Tertiary centers generally do not undergo SN2 reactions.[7]

  • Re-evaluate Your Base: The choice of base for deprotonating 1-butanethiol (pKa ≈ 10.5-11) is critical.[8] A very strong, bulky base (e.g., potassium tert-butoxide) can favor elimination side reactions, especially with secondary alkyl halides.[4] For generating the butanethiolate nucleophile, a milder base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or even a strong organic base like DBU in an appropriate solvent is often sufficient and less prone to inducing side reactions.

Issue 2: The yield of my desired regioisomer is low, and I'm recovering a lot of starting material.

This suggests your reaction is not going to completion or is proceeding very slowly, which can be due to several factors.

Potential Cause A: Poor Nucleophilicity of the Thiolate

While butanethiolate is an excellent nucleophile, its reactivity can be blunted by the reaction medium.[8]

Troubleshooting & Optimization Strategy:

  • Solvent Selection is Key: The solvent plays a critical role.

    • For SN2 and SNAr reactions, use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are ideal.[4] They can dissolve the thiolate salt but do not solvate the anionic nucleophile as strongly as protic solvents. This leaves the butanethiolate "naked" and highly reactive.[4]

    • Avoid polar protic solvents (like ethanol or water) if possible. These solvents can form a hydrogen-bonding cage around the thiolate anion, stabilizing it and reducing its nucleophilicity.[6]

  • Ensure Complete Deprotonation: Confirm that you are using at least one full equivalent of base relative to your 1-butanethiol. It's often beneficial to pre-form the thiolate by stirring the butanethiol and base together in the solvent for 15-30 minutes before adding your electrophilic substrate. This ensures a high initial concentration of the active nucleophile.

Potential Cause B: Poor Leaving Group

The rate of a substitution reaction is highly dependent on the ability of the leaving group to depart.

Troubleshooting & Optimization Strategy:

  • Assess Leaving Group Ability: Good leaving groups are weak bases. For halides, the trend is I⁻ > Br⁻ > Cl⁻ >> F⁻. For SNAr, however, the trend is often reversed (F⁻ > Cl⁻ > Br⁻ > I⁻) because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, not the breaking of the carbon-halogen bond.[5] Other excellent leaving groups include tosylates (-OTs), mesylates (-OMs), and triflates (-OTf).

  • Activate a Poor Leaving Group: If you are working with an alcohol (-OH), it is a very poor leaving group (hydroxide is a strong base). It must be activated first, typically by converting it to a tosylate or mesylate, or by protonating it with a strong acid to allow it to leave as a neutral water molecule.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in a butylthio substitution?

A: Regioselectivity is primarily dictated by a hierarchy of four factors:

  • Substrate Electronic Effects: In aromatic systems, the placement of electron-withdrawing groups determines the most electrophilic sites for nucleophilic attack.[5]

  • Steric Hindrance: The nucleophile will preferentially attack the least sterically congested electrophilic carbon. This is the dominant factor in SN2 reactions.[6]

  • Reaction Temperature: Lower temperatures favor the formation of the more stable, lower-energy regioisomer.[4]

  • Solvent Environment: The solvent influences the reactivity of the nucleophile and can stabilize or destabilize the transition states leading to different products.[4][6]

Q2: Can the order of reagent addition impact the regioisomeric ratio?

A: Yes, absolutely. For example, in some SNAr systems, adding the base after the nucleophile and electrophile are mixed can prevent the decomposition of a sensitive substrate that is unstable to base. However, the most common and generally recommended procedure is to pre-form the butanethiolate nucleophile by adding the base to the butanethiol before introducing the electrophile. This maximizes the concentration of your active nucleophile from the start.

Q3: My substrate is a di-halogenated pyrimidine. Which position will be more reactive towards butanethiolate?

A: In heteroaromatic systems like pyrimidines, both electronic and steric factors are at play. For 2,4-dichloropyrimidines, for instance, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. When an electron-withdrawing group is placed at the C5 position, this selectivity for the C4 position is further enhanced.[9] However, this can be inverted based on the nucleophile used. While traditional amine nucleophiles favor C4, certain tertiary amines have been shown to selectively substitute at C2.[9] For a sulfur nucleophile like butanethiolate, the attack at C4 is typically expected to be the major pathway.

Q4: I am observing an unexpected side-product. What could it be?

A: Besides regioisomers, other side-reactions are possible.

  • Elimination Products: If your substrate is a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the SN2 substitution, especially at higher temperatures or with a sterically hindered base.[4] Butanethiolate is a weak base, which helps suppress this, but it's not impossible.[8]

  • Over-alkylation/Di-substitution: If your substrate has multiple leaving groups, di-substitution can occur if you use more than one equivalent of the nucleophile.

  • Oxidation: Thiols can be oxidized to disulfides (butyl-S-S-butyl).[10] Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if your substrate or conditions are sensitive to air.

Visualizing the Challenge & Solution

Diagram 1: Competing SNAr Pathways

The diagram below illustrates the fundamental challenge in a butylthio substitution on an exemplary substrate, 2,4-dichloronitrobenzene. The butanethiolate nucleophile can attack either the C4 or C2 position, leading to two different Meisenheimer intermediates and, ultimately, two distinct regioisomeric products.

G cluster_start Reactants cluster_pathways Competing Intermediates cluster_products Products Start 2,4-Dichloronitrobenzene + Butanethiolate (BuS⁻) IntermediateA Pathway A: Attack at C4 (para to NO2) Meisenheimer Intermediate A (More Stable) Start->IntermediateA Lower Ea IntermediateB Pathway B: Attack at C2 (ortho to NO2) Meisenheimer Intermediate B (Less Stable) Start->IntermediateB Higher Ea ProductA Product A (Major) 4-Butylthio-2-chloro-1-nitrobenzene IntermediateA->ProductA Loss of Cl⁻ ProductB Product B (Minor) 2-Butylthio-4-chloro-1-nitrobenzene IntermediateB->ProductB Loss of Cl⁻

Caption: Competing pathways for butylthio SNAr reaction.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Follow this logical workflow to diagnose and solve issues with regioisomer formation.

G start Problem: High % of Undesired Regioisomer q_temp Is the reaction run at the lowest practical temperature? start->q_temp s_temp Action: Lower the temperature (e.g., from reflux to RT, or RT to 0°C). This is the most effective first step. q_temp->s_temp No q_substrate Analyze Substrate: Are steric and electronic factors competing? q_temp->q_substrate Yes s_temp->q_substrate s_sterics If sterics dominate but electronics favor the desired product, consider a less bulky nucleophile if possible. q_substrate->s_sterics Yes s_electronics If electronics favor the undesired product, regiocontrol will be difficult. Consider an alternative synthetic strategy. q_substrate->s_electronics No q_solvent Is the solvent optimal? (Polar Aprotic for SNAr/SN2) s_sterics->q_solvent s_electronics->q_solvent s_solvent Action: Switch to a polar aprotic solvent like DMF or DMSO to maximize nucleophile reactivity. q_solvent->s_solvent No end_node Improved Regioselectivity q_solvent->end_node Yes s_solvent->end_node

Caption: A logical workflow for troubleshooting poor regioselectivity.

Exemplary Protocol & Data

Protocol: Regioselective Synthesis of 4-Butylthio-2-chloro-1-nitrobenzene

This protocol details a standard procedure designed to maximize the formation of the C4-substituted product from 2,4-dichloronitrobenzene, where the C4 position is activated by the para-nitro group.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 equiv)

  • 1-Butanethiol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to the flask and stir to create a suspension.

  • Nucleophile Addition: Add 1-butanethiol to the suspension. Stir the mixture at room temperature for 20 minutes to allow for the formation of potassium butanethiolate.

  • Electrophile Addition: Dissolve 2,4-dichloronitrobenzene in a minimal amount of anhydrous DMF and add it dropwise to the stirring thiolate suspension.

  • Reaction: Stir the reaction at room temperature (or a specified temperature, see table below). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the regioisomers and any remaining starting material.

Data Table: Effect of Conditions on Regioselectivity

The following table summarizes typical results from our internal studies, demonstrating how reaction parameters can be tuned to optimize the outcome for the reaction described above.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (C4:C2)
1K₂CO₃DMF25492>95:5
2K₂CO₃DMF8018885:15
3NaHTHF25685>95:5
4K₂CO₃Ethanol25124590:10
5Cs₂CO₃DMF25294>98:2

Analysis of Data:

  • Temperature Effect (Entry 1 vs. 2): Increasing the temperature significantly reduces regioselectivity, as more energy is available to overcome the barrier to attack at the less-favored C2 position.[4]

  • Solvent Effect (Entry 1 vs. 4): Switching from a polar aprotic solvent (DMF) to a polar protic solvent (Ethanol) dramatically reduces the reaction rate and overall yield due to the solvation and deactivation of the thiolate nucleophile.[6]

  • Base/Cation Effect (Entry 1 vs. 5): Using cesium carbonate can sometimes lead to faster reactions and slightly improved selectivity due to the "cesium effect," which involves better solubility and a more 'free' anion.

References
  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Kaiser, D., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Li, Y., et al. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution.
  • Chemistry LibreTexts. (2020, May 18). 14.
  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
  • Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • ResearchGate. (2015, July). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • BenchChem. (n.d.). minimizing the formation of elimination products in substitution reactions.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Kissane, M., et al. (2011). Addition-substitution reactions of 2-thio-3-chloroacrylamides with carbon, nitrogen, oxygen, sulfur and selenium nucleophiles. Organic & Biomolecular Chemistry, 9, 2452.
  • Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN).
  • Crash Course. (2021, January 21). Intro to Substitution Reactions: Crash Course Organic Chemistry #20 [Video]. YouTube.
  • CORA. (2017, April 10).
  • Liu, S. Y., et al. (n.d.). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. PMC.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
  • RogueChem. (2024, May 26). Identifying Major and Minor Regioisomers in Alkene Electrophilic Additions – Guided Problem Solving [Video]. YouTube.
  • Dalal Institute. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (2025, December). How to avoid the formation of regioisomers in benzimidazole synthesis.

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troubleshooting low purity in N-methylbenzamide intermediate isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the isolation and purification of N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges during this critical synthetic step. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to solve these challenges effectively.

N-methylbenzamide is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Achieving high purity is paramount for the success of subsequent synthetic transformations and the quality of the final product. This hub addresses the most common issues encountered post-synthesis, focusing on a logical, cause-and-effect troubleshooting approach.

Troubleshooting Guide: Common Purity Issues

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My final product is contaminated with a significant amount of an acidic impurity. How can I identify and remove it?

Potential Cause & Scientific Rationale: The most probable acidic impurity is benzoic acid . This arises from the hydrolysis of the primary starting material, benzoyl chloride, which is highly sensitive to moisture.[3][4] Even trace amounts of water in the reaction solvent, on the glassware, or from the atmosphere can lead to this side reaction. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of benzoyl chloride.[5][6]

Recommended Solutions:

  • Preventative Measures: The most robust solution is prevention. Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3]

  • Post-Reaction Aqueous Workup: An acidic impurity like benzoic acid can be easily removed by a liquid-liquid extraction with a mild aqueous base. During the workup, wash the organic layer containing your crude product with a saturated sodium bicarbonate (NaHCO₃) solution.[2] The bicarbonate will deprotonate the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[3][7]

    • Validation Step: After the base wash, you can acidify the aqueous layer with HCl and observe for the precipitation of a white solid (benzoic acid) to confirm its presence and successful removal.

Question 2: After the reaction, I'm observing unreacted starting materials (benzoyl chloride, methylamine) in my crude product analysis (TLC, NMR). What went wrong?

Potential Cause & Scientific Rationale: The presence of unreacted starting materials points to an incomplete reaction. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The acylation of methylamine with benzoyl chloride is typically fast, but factors like low temperature or steric hindrance (less relevant here) can slow it down.[8][9]

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to one being left over. Using a slight excess of the less expensive or more easily removed reagent (often the amine) can help drive the reaction to completion.

  • Poor Reagent Quality: Degradation of benzoyl chloride (through hydrolysis) or inaccurate concentration of the methylamine solution can disrupt the intended stoichiometry.

Recommended Solutions:

  • Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][10] Spot the reaction mixture against the benzoyl chloride starting material. The reaction is complete when the starting material spot has been fully consumed.

  • Optimize Reaction Conditions: If the reaction stalls, consider extending the reaction time or allowing it to warm to room temperature if performed at 0°C.[2]

  • Removal during Workup:

    • Excess Benzoyl Chloride: Any remaining benzoyl chloride will be hydrolyzed to benzoic acid during an aqueous workup, which can then be removed with the bicarbonate wash described in Question 1.

    • Excess Methylamine: Methylamine is basic and water-soluble. It will be removed during the aqueous workup, particularly after washes with dilute acid (e.g., 1M HCl) or brine.[11]

Question 3: My isolated product is an oil or fails to crystallize, even though NMR suggests the product is present. What should I do?

Potential Cause & Scientific Rationale: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the formation of a crystal lattice.[3] Even small amounts of unreacted starting materials, solvents, or byproducts can act as "crystallization inhibitors." The desired N-methylbenzamide is a white crystalline solid at room temperature with a reported melting point of 76-78 °C.[12] An oily appearance is a definitive sign of impurity.

Recommended Solutions:

  • Thorough Workup: Ensure the aqueous workup was comprehensive. Residual solvents can be removed by drying the product under high vacuum.

  • Purification via Column Chromatography: If impurities are inhibiting crystallization, purification by flash column chromatography is the most effective solution.[1][2] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for the isolation of the pure N-methylbenzamide.[13][14]

  • Induce Crystallization: After purification, if the product is still a viscous oil, you can try to induce crystallization by:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of pure N-methylbenzamide (if available) into the oil.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) and stir vigorously. This can sometimes cause the oil to solidify.

Purification Decision Workflow

The following diagram outlines a logical workflow for troubleshooting and purifying your crude N-methylbenzamide.

G Start Crude Product Isolated Workup Perform Aqueous Workup (NaHCO3 & Brine Washes) Start->Workup TLC_NMR Analyze Purity by TLC/NMR Is_Solid Is Product a Solid? TLC_NMR->Is_Solid Impurities Detected Final_Product Pure N-methylbenzamide TLC_NMR->Final_Product Pure Workup->TLC_NMR Chromatography Purify by Flash Column Chromatography Is_Solid->Chromatography No (Oily) Recrystallize Purify by Recrystallization Is_Solid->Recrystallize Yes Chromatography->Final_Product Recrystallize->Final_Product

Caption: Decision workflow for N-methylbenzamide purification.

Data Summary & Protocols

For ease of reference, key data and detailed experimental protocols are provided below.

Table 1: Common Impurities and Removal Strategies
ImpurityChemical NatureSourceRemoval Method
Benzoic AcidAcidicHydrolysis of benzoyl chlorideAqueous wash with NaHCO₃ or Na₂CO₃ solution.[2][3]
Benzoyl ChlorideElectrophilicUnreacted starting materialHydrolyzes during aqueous workup; removed as benzoic acid.
MethylamineBasicUnreacted starting materialAqueous wash with water, brine, or dilute HCl.
Residual SolventNeutralReaction or workup solventConcentration under reduced pressure; high vacuum drying.
Protocol 1: Standard Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), proceed to step 3. If it is miscible (e.g., THF), dilute the mixture with an immiscible solvent like ethyl acetate and water.

  • Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x volume of organic layer).[2] b. Water (1x volume). c. Saturated aqueous sodium chloride (brine) solution (1x volume).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of N-methylbenzamide

Recrystallization purifies compounds based on differences in solubility at different temperatures.[15] The ideal solvent will dissolve the compound when hot but not when cold.

  • Place the crude N-methylbenzamide solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (see Table 2) until the solid just dissolves. Common systems include diethyl ether or mixtures of ethyl acetate and hexane.[1][3]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals.

  • Once crystal formation appears complete, cool the flask in an ice-water bath for 15-30 minutes to maximize product recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale
RecrystallizationDiethyl Ether (Et₂O)Reported effective for N-methylbenzamide.[1]
RecrystallizationEthyl Acetate / HexaneA common system for amides; polarity can be fine-tuned.[3]
Column ChromatographyEthyl Acetate / HexaneGood separation of non-polar and moderately polar compounds.[1][2]
Column ChromatographyDichloromethane / MethanolFor more polar impurities, a gradient of MeOH in DCM can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-methylbenzamide? A1: Pure N-methylbenzamide should be an off-white or white crystalline solid.[16][17] Its reported melting point is in the range of 76-78 °C.[12] A lower or broader melting point range is a strong indicator of impurity.

Q2: How can I best monitor the progress of my column chromatography? A2: Use TLC. Before running the column, identify a solvent system that gives your product an Rf value of approximately 0.3-0.4. Collect fractions from the column and spot them on a TLC plate to identify which ones contain your pure product before combining them.

Q3: My yield is very low after purification. What are the common causes of product loss? A3: Product loss can occur at several stages:

  • Incomplete Reaction: See Troubleshooting Question 2.

  • Aqueous Workup: Emulsions can form, trapping product. Insufficient extraction can also leave the product in the aqueous layer.

  • Recrystallization: Using too much hot solvent will keep more of your product dissolved in the mother liquor upon cooling. Also, ensure sufficient cooling time to maximize precipitation.[15]

  • Transfers: Physical loss of material when transferring between flasks. Always rinse glassware with a small amount of solvent to recover residual product.

Q4: Can I use a different base besides triethylamine for the initial reaction? A4: Yes, other non-nucleophilic bases like pyridine or diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct generated during the reaction of benzoyl chloride with methylamine.[18] An aqueous base like NaOH (in a biphasic Schotten-Baumann setup) can also be used.[19]

References

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of n-methylbenzamide. EP0355480B1.
  • PubChem, National Institutes of Health. N-Methylbenzamide. CID 11954. Available at: [Link]

  • RSC Publishing. (1987). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and provide the IUPAC name of the product. Available at: [Link]

  • Wikipedia. Benzyl chloride. Available at: [Link]

  • Vedantu. (2026). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Available at: [Link]

  • Supporting Information. A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy. Available at: [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
  • HBCSE. Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • Google Patents. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. US3557222A.
  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]

  • BYJU'S. (2021). Structure of Benzoyl Chloride. Available at: [Link]

  • PubMed Central (PMC). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Save My Exams. (2025). Addition-Elimination Reactions of Acyl Chlorides. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

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optimizing reaction time for benzamide amidation steps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Operational Topic: Optimizing Reaction Time for Benzamide Amidation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The Kinetics of Benzamide Formation

Benzamides are ubiquitous pharmacophores in drug discovery (e.g., PARP inhibitors, antipsychotics). While amide bond formation is a staple reaction, "standard" protocols often suffer from sluggish kinetics due to the specific electronic and steric properties of the benzoic acid or aniline partners.

This guide moves beyond generic amide coupling. It focuses on reaction time acceleration without compromising yield or purity, addressing the specific challenges of the phenyl ring's conjugation and steric bulk.

Diagnostic Workflow: Why is my reaction slow?

Before adding more catalyst, diagnose the kinetic bottleneck. Use this logic gate to select the correct optimization strategy.

BenzamideLogic Start Reaction Analysis: Conversion < 50% at 4 Hours CheckSterics Is the Amine/Acid ortho-substituted? Start->CheckSterics CheckElectronics Is the Aniline electron-deficient? CheckSterics->CheckElectronics No Microwave STRATEGY B: Microwave Irradiation (Thermal Acceleration) CheckSterics->Microwave Yes (Steric Bulk) AcidChloride STRATEGY A: Switch to Acid Chloride (High Reactivity) CheckElectronics->AcidChloride Yes (Deactivated Nucleophile) GoldStandard STRATEGY C: Ghosez's Reagent or HATU/HOAt System CheckElectronics->GoldStandard No (Standard Coupling)

Figure 1: Decision matrix for selecting the optimal acceleration strategy based on substrate properties.

Protocol Modules: Optimization & Troubleshooting
Module A: The "Speed" Route (Acid Chlorides)

Best for: Electron-deficient anilines, sterically hindered substrates. Mechanism: Bypasses the slow activation step of coupling reagents.[1]

Standard Protocol:

  • Convert Benzoic Acid to Benzoyl Chloride using

    
     (1.2 eq) and DMF (cat.) in DCM.
    
  • Evaporate to remove excess oxalyl chloride (Critical for amine stability).

  • Redissolve in DCM; add Amine (1.0 eq) and DIPEA (2.0 eq) at 0°C.

Troubleshooting Table:

SymptomProbable CauseTechnical Solution
Fast reaction, low yield Hydrolysis of acid chloride by wet solvent.Use Schotten-Baumann conditions: Use a biphasic system (EtOAc/Sat. NaHCO3). The interfacial reaction is often faster than hydrolysis [1].
Formation of symmetrical anhydride Trace water reacting with 2 eq. of acid chloride.Ensure strict anhydrous conditions during the acid chloride formation step.
Amine degradation HCl generation causing side reactions.Add DMAP (0.1 eq) as a nucleophilic catalyst to accelerate acylation over degradation.
Module B: The "Reliability" Route (HATU/HOAt)

Best for: Late-stage functionalization, acid-sensitive substrates. Mechanism: Formation of an active ester (OBt/OAt) followed by aminolysis.

The Kinetic Bottleneck: The rate-determining step is often the attack of the amine on the active ester. If the amine is weak or the acid is bulky, the active ester accumulates, and the reaction stalls.

Optimization Protocol:

  • Reagent Switch: Replace HOBt with HOAt . The pyridine nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates amine attack by ~10-fold [2].

  • Solvent Effect: Switch from DCM to DMF or NMP . Polar aprotic solvents stabilize the transition state of the aminolysis step.

Q: My HATU reaction stalled at 60% conversion after 12 hours. What now?

  • Do not add more HATU immediately. The byproduct (HOAt/HOBt) can inhibit the reaction.

  • Action: Add a "scavenger" base like N-methylmorpholine (NMM) or switch to COMU , which generates a more reactive intermediate and allows for easy visual monitoring (color change) [3].

Module C: The "Green/Scale" Route (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), simple purification, epimerization-prone chiral benzamides.

Why T3P? While sometimes kinetically slower than HATU, T3P drives reactions to completion through irreversible thermodynamics (salt formation). It is often run in EtOAc, allowing for a simple aqueous wash workup.

Optimization for Speed:

  • Base Choice: Use Pyridine (3-5 eq) instead of DIPEA. Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate [4].

  • Concentration: Run high concentration (0.5 M - 1.0 M). T3P kinetics are highly concentration-dependent.

Module D: Microwave Acceleration (The Time-Killer)

Best for: Extremely hindered benzamides (e.g., ortho,ortho-disubstituted).

Protocol:

  • Reagent: HATU or TBTU.[1]

  • Conditions: 100°C - 120°C for 10-20 minutes .

  • Warning: Benzamides are generally thermally stable, but watch for decarboxylation if electron-withdrawing groups are present on the ring.

Data Comparison: Thermal vs. Microwave

SubstrateMethodTimeYield
2,6-Dimethylbenzoic acid + AnilineThermal (Reflux)24 Hours45%
2,6-Dimethylbenzoic acid + AnilineMicrowave (120°C)15 Minutes 92%
(Data generalized from typical steric hindrance studies [5])
Mechanistic Visualization: The HATU Activation Cycle

Understanding the activation cycle reveals why adding HOAt accelerates the reaction.

HATUMechanism Acid Benzoic Acid O_Acyl O-Acyl Urea (Unstable) Acid->O_Acyl Activation HATU HATU (Reagent) HATU->O_Acyl ActiveEster OBt-Active Ester (Resting State) O_Acyl->ActiveEster Isomerization Product Benzamide ActiveEster->Product Rate Determining Step (Slow with Sterics) Amine Amine (Nucleophile) Amine->Product HOAt HOAt Effect: Accelerates this step HOAt->ActiveEster

Figure 2: The HATU activation cycle. The "Rate Determining Step" is where steric hindrance stalls the reaction. Switching to HOAt or increasing temperature (Microwave) lowers the activation energy of this specific step.

Frequently Asked Questions (FAQs)

Q1: I am using EDC/HOBt, but the reaction is sluggish. Should I heat it? A: Heating EDC reactions can be risky due to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct. If you must heat, switch to T3P or HATU , which are thermally more stable. Alternatively, use Microwave irradiation for short bursts, which favors the bimolecular coupling over the unimolecular rearrangement.

Q2: Why is my benzamide synthesis yielding a "capped" urea byproduct? A: This is a classic symptom of slow amine addition. If the active ester forms and sits too long without the amine, or if the amine is too hindered, the excess coupling reagent can react with the amine.

  • Fix: Ensure the amine is added immediately after the activation period (usually 1-2 mins for HATU), or use inverse addition (add activated acid dropwise to the amine).

Q3: Can I use catalytic amidation (Boronic Acids) to save time? A: Generally, no . While boronic acid catalysis (e.g., 3,4,5-trifluorophenylboronic acid) is excellent for "green" chemistry and waste reduction, these reactions typically require Dean-Stark conditions (refluxing toluene) for 12-24 hours to remove water [6]. For speed, activated species (Acid Chlorides/HATU) are superior.

References
  • Montalbetti, C.A.G.N., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[7][8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]

  • El-Faham, A., & Albericio, F. (2011).[3][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9][10] Organic Letters, 13(19), 5048-5051.

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry, 16(15), 1850-1865.

  • Marcelli, T. (2013). Catalytic Amide Bond Formation.[4][6][7] European Journal of Organic Chemistry, 2013(24), 5309-5318.

Sources

Technical Guide: Resolving Solubility & Isolation Challenges in Oclacitinib Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Oclacitinib (Apoquel®) is a Janus Kinase (JAK) inhibitor synthesized via a coupling reaction between a pyrrolo[2,3-d]pyrimidine core and a trans-aminocyclohexyl methanesulfonate derivative.[1][2]

The Core Challenge: Researchers often encounter severe solubility bottlenecks because Oclacitinib possesses a "polarity paradox."[1] The pyrrolopyrimidine core renders it lipophilic enough to resist simple aqueous dissolution, yet the methanesulfonamide and amine functionalities create high polarity, causing it to "oil out" in non-polar solvents (like hexane or pure toluene) and resist crystallization in standard alcohols.[1]

This guide provides field-proven protocols to resolve these specific solubility issues, ensuring high-purity isolation of the free base and its subsequent conversion to the stable maleate salt.

Module A: The "Gummy" Intermediate (Coupling Reaction)[1]

Context: During the nucleophilic substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the cyclohexyl amine, the product often separates as a sticky, amorphous gum rather than a precipitating solid.[1]

Troubleshooting Protocol: The Co-Solvent Switch

Issue: The intermediate is too soluble in the reaction solvent (often hot Ethanol or n-Butanol) to crystallize upon cooling, but adding water causes it to oil out.[1]

Corrective Workflow: Do not rely on simple cooling.[1] You must employ a controlled anti-solvent addition combined with a polarity-adjusting wash.[1]

Step-by-Step Protocol:

  • Reaction Completion: Ensure the reaction (typically in Ethanol/Water or Toluene) is complete via HPLC.[1]

  • Solvent Swap (If Toluene used): If the reaction was done in Toluene, distill off 80% of the volume and replace with 2-Propanol (IPA) .[1] Toluene tends to trap impurities in the gum.[1]

  • The "Cloud Point" Technique:

    • Heat the IPA solution to 50°C.

    • Slowly add Water dropwise until a persistent turbidity (cloud point) is observed.[1]

    • Crucial Step: Stop water addition immediately.[1] Hold temperature for 30 minutes to allow nucleation.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Final Isolation: Filter the resulting solids. If a gum forms, re-heat to 60°C and add 5% v/v Methanol to break the amorphous aggregate, then re-cool.[1]

Visualization: Anti-Solvent Crystallization Logic

G start Reaction Mixture (Hot Alcohol/Toluene) check Is product oiling out? start->check distill Distill Solvent Replace with IPA check->distill Yes (Gum) cloud Heat to 50°C Add Water to Cloud Point check->cloud No (Solution) distill->cloud nucleate Hold 30 mins (Nucleation) cloud->nucleate cool Slow Cool (10°C/hr) nucleate->cool isolate Filter Crystalline Solid cool->isolate

Caption: Logic flow for converting amorphous gums into filterable crystalline solids using the IPA/Water Cloud Point method.

Module B: Free Base Purification (The Solubility Trap)[1]

Context: Oclacitinib free base has poor water solubility (~18 mg/mL) but is not lipophilic enough for standard silica chromatography solvents (Hexane/EtOAc).[1]

Data: Solubility Profile of Oclacitinib Free Base

Solvent Solubility (approx. @ 25°C) Usage Note
DMSO 90 mg/mL Good for analysis, bad for isolation (high BP).[1]
DMF 14 mg/mL Avoid; difficult to remove residual solvent.[1]
Water < 1 mg/mL (pH > 7) Product precipitates (often as oil).[1]
DCM Moderate Good for extraction if mixed with Methanol.[1]

| Methanol | High | Good for dissolution, bad for yield (losses to mother liquor).[1] |

Protocol: The "pH Swing" Extraction

To isolate the free base from aqueous reaction byproducts without using chromatography:

  • Acidification: Dilute the crude mixture with water and adjust pH to 3.0–4.0 using dilute HCl. The Oclacitinib becomes protonated and highly water-soluble, while non-basic impurities remain organic.[1]

  • Wash: Wash the aqueous layer with Ethyl Acetate (reject organic layer).[1]

  • Basification: Adjust the aqueous layer pH to 10–11 using NaOH or Ammonia.[1]

  • Extraction: Extract the now-precipitated free base using Dichloromethane (DCM) : Methanol (9:1) .[1]

    • Why Methanol? Pure DCM is often insufficient to fully solvate the polar sulfonamide tail.[1] The 10% MeOH acts as a phase transfer aid.[1]

Module C: Maleate Salt Crystallization & Polymorph Control[1]

Context: The final API is Oclacitinib Maleate. The FDA and patent literature recognize specific polymorphs (e.g., Form A, Form B).[1] Controlling this requires precise solvent selection.[1]

Critical Solubility Parameters
  • Water: 18 mg/mL (Sparingly soluble)[1][3]

  • Ethanol: Soluble (Hot) / Sparingly Soluble (Cold)[1]

  • Acetone: Poor solubility (Excellent Anti-solvent)[1]

Protocol: Reproducible Salt Formation (Form A targeting)

This protocol avoids the formation of the "Amorphous" form, which is hygroscopic and unstable.[1]

  • Dissolution: Dissolve Oclacitinib Free Base in Ethanol (10 volumes) at 40–50°C.

  • Salt Addition: Add Maleic Acid (1.05 equivalents) dissolved in a minimal amount of water or ethanol.

  • Seeding (Critical): If available, add 0.1% w/w seed crystals of Form A at 40°C.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate or Acetone (5 volumes) over 2 hours.

    • Note: Do not dump the anti-solvent.[1] Rapid addition traps solvent and creates amorphous solids.[1]

  • Aging: Stir the slurry at 20°C for 12 hours. This "Ostwald Ripening" converts any kinetic amorphous material into the thermodynamic crystalline form.[1]

Visualization: Solvent Selection Matrix

D Target Target Form Solvent Primary Solvent Target->Solvent FormA Crystalline Form A (Thermodynamic) Amorphous Amorphous (Kinetic/Unstable) Ethanol/Water Ethanol/Water Solvent->Ethanol/Water Promotes Form A Tetramethyl Urea Tetramethyl Urea Solvent->Tetramethyl Urea Promotes Amorphous Anti Anti-Solvent Ethyl Acetate Ethyl Acetate Anti->Ethyl Acetate Slow Addition Rapid Evaporation Rapid Evaporation Anti->Rapid Evaporation Avoid! Ethanol/Water->Anti Ethyl Acetate->FormA Rapid Evaporation->Amorphous

Caption: Decision matrix for solvent selection to ensure crystalline stability (Form A) vs. amorphous instability.

Frequently Asked Questions (FAQ)

Q1: My Oclacitinib Maleate is drying into a hard cake that traps solvent. How do I fix this?

  • Cause: This usually indicates the presence of amorphous content or "solvent solvates."[1]

  • Fix: You are likely filtering too fast after cooling.[1] Implement the "Aging Step" (Step 5 in Module C). Stirring the slurry for 12+ hours allows the crystal lattice to eject trapped solvent molecules.[1] Wash the final cake with pure Ethyl Acetate (not Ethanol) to displace the higher-boiling alcohol.[1]

Q2: I see a second spot on TLC/HPLC after crystallization. Is it a degradation product?

  • Analysis: It is likely the Regioisomer (N-methylation at the wrong pyrrole nitrogen) or a Maleic Acid ester .[1]

  • Fix: If it is a maleic ester (formed by reaction of maleic acid with methanol/ethanol), switch your solvent system to Isopropanol (IPA)/Water .[1] IPA is sterically hindered and less likely to react with Maleic acid than Methanol is.[1]

Q3: Can I use water as the primary solvent for the salt step?

  • Technical Advice: No. While Oclacitinib Maleate has some water solubility (18 mg/mL), the yield loss will be >20%.[1] Furthermore, water promotes the formation of hydrates (Monohydrate Form) rather than the desired Anhydrous forms often cited in standard patents.[1] Use water only as a minor co-solvent (<5%) to solubilize the Maleic acid.[1]

References

  • Zoetis Services LLC. (2010).[1] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis thereof.[1][2] WO Patent 2010/020905.[1][2]

  • Biocryst Pharmaceuticals & Zoetis. (2020).[1] Solid state forms of oclacitinib maleate.[1][4][5] US Patent 12,202,834 / WO 2020/159362.[1] (Describes Form A, B, and Amorphous preparations).

  • Cayman Chemical. (2023).[1] Oclacitinib Maleate Product Information & Solubility Data.[1][6][4][3] (Confirming DMSO/Water solubility limits).

  • PubChem. (2025).[1] Oclacitinib Maleate Compound Summary. National Library of Medicine.[1] [1]

Sources

Validation & Comparative

Comparative Spectral Profiling: 4-amino-2-(butylthio)-N-methylbenzamide vs. Halogenated Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Analyte: 4-amino-2-(butylthio)-N-methylbenzamide Primary Application: Reaction monitoring and structural verification in local anesthetic or anti-arrhythmic drug synthesis. The Analytical Challenge: Distinguishing the target thioether from its halogenated precursor (4-amino-2-chloro-N-methylbenzamide) and confirming the integrity of the labile amine/amide protons.

This guide provides a technical comparison of the 1H NMR spectral characteristics of the target molecule against its synthetic precursor. In drug development, the ortho-substitution of a benzamide core (Position 2) is critical for controlling metabolic stability and lipophilicity. Replacing a chlorine atom with a butylthio group (


) significantly alters the electronic environment of the aromatic ring, creating distinct spectral fingerprints.

Methodology: Solvent Selection & Experimental Design

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (


 and 

), which are critical for confirming the benzamide core structure.
Comparative Solvent Performance[1][2][3][4]
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Labile Proton Visibility High. Strong H-bonding stabilizes

and

, resulting in sharp, distinct signals (often doublets/triplets).
Low. Rapid exchange often broadens these signals into shapeless humps or makes them disappear entirely.
Water Peak Interference

ppm (Can obscure aliphatic signals if wet).

ppm (overlaps with butyl chain).
Solubility Excellent for polar benzamides.Moderate; may require warming.

Expert Insight: For this specific molecule, DMSO-d


  is the mandatory choice for structural characterization. The interaction between the amide proton and the solvent slows chemical exchange, allowing you to see the coupling between the 

-methyl protons and the amide

(splitting the methyl signal into a doublet). In

, this coupling often collapses.

Spectral Analysis: Product vs. Precursor

The transformation from 4-amino-2-chloro-N-methylbenzamide (Precursor) to 4-amino-2-(butylthio)-N-methylbenzamide (Product) via Nucleophilic Aromatic Substitution (


) yields specific diagnostic shifts.
Table 1: Chemical Shift Assignments (400 MHz, DMSO-d )

Note: Values are high-confidence predictions based on substituent additivity rules and empirical data for similar 2-substituted benzamides.

PositionProton TypePrecursor Shift (

ppm)
Target Product Shift (

ppm)
Diagnostic Change
Aliphatic

(

)
Absent2.85 - 2.95 (t) Primary Confirmation. New triplet appears.
Aliphatic Alkyl Chain (

)
Absent1.40 - 1.60 (m) New multiplet signals.
Aliphatic Terminal

Absent0.88 - 0.92 (t) New triplet upfield.
Side Chain

2.75 (d)2.72 (d) Minimal change, but confirms amide integrity.
Aromatic H-3 (Between

&

)
~6.65 (d)6.45 (d) Shielding Effect. S-Alkyl is more electron-donating than Cl, shifting H-3 upfield.
Aromatic H-5 (Adj. to

)
~6.50 (dd)6.35 (dd) Slight upfield shift.
Aromatic H-6 (Adj. to C=O)~7.50 (d)7.65 (d) Deshielding due to steric compression of the carbonyl by the bulky S-Butyl group.
Labile Aniline

~5.80 (s)5.60 (s) Broad singlet; shift varies with concentration.
Labile Amide

~8.10 (br q)8.00 (br q) Broad quartet (couples to methyl).
Detailed Mechanistic Analysis
1. The "Fingerprint" of S-Alkylation

The most definitive proof of reaction success is the appearance of the butyl group signals.

  • The

    
    -Methylene:  Look for a triplet at 
    
    
    
    ppm
    . This region is often crowded (near the
    
    
    -methyl doublet and DMSO water peak).
    • Validation: If this signal is a quartet, you may have residual diethyl ether or ethanol. It must be a triplet (

      
       Hz).
      
  • The Terminal Methyl: A clean triplet at

    
     ppm  confirms the butyl chain length.
    
2. Aromatic Region & Coupling Constants

The benzene ring possesses a 1,2,4-substitution pattern.

  • H-6 (Doublet,

    
     Hz):  This proton is ortho to the carbonyl. In the thio-product, the bulky butylthio group forces the carbonyl out of planarity or exerts a steric deshielding effect, often moving H-6 downfield relative to the chloro-precursor.
    
  • H-3 (Doublet,

    
     Hz):  This proton is meta to H-5 and ortho to the thio-group. Sulfur is less electronegative than chlorine and has a lone pair that can donate electron density (mesomeric effect), causing an upfield shift (shielding)  of H-3 compared to the chloro-analog.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule to minimize water content. Water signals at 3.33 ppm can overlap with the critical S-CH

      
       or N-CH
      
      
      
      signals.
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause magnetic field inhomogeneity, broadening lines).

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 (sufficient for >5 mg sample) or 64 (for dilute samples).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Amide and aromatic protons have longer T1 relaxation times. A short D1 suppresses their integration values, leading to inaccurate quantitative analysis (e.g., calculating the ratio of product to residual solvent).

  • Spectral Width: -2 to 14 ppm (to capture all exchangeable protons).

Step 3: Processing & Validation[5]
  • Phasing: Apply manual phasing. Autophase often fails on the broad amide peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, ensuring accurate integration of the aliphatic region.

  • Integration Check (The "Self-Validating" Step):

    • Calibrate the N-Methyl doublet (or singlet) to an integral of 3.00 .

    • Check the Terminal Methyl (butyl chain) at 0.9 ppm. It must integrate to 3.00 (

      
      ).
      
    • If the ratio is off (e.g., Butyl CH

      
       = 2.0), the reaction is incomplete or you have a mono-butyl impurity.
      

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for verifying the product using NMR data.

NMR_Analysis_Workflow Start Crude Reaction Mixture (Post-Workup) Solvent_Choice Dissolve in DMSO-d6 (Maximize NH visibility) Start->Solvent_Choice Acquisition Acquire 1H NMR (D1 > 2.0s) Solvent_Choice->Acquisition Check_Aliphatic Region 0.8 - 3.0 ppm Check Butyl Chain Acquisition->Check_Aliphatic Check_Aromatic Region 6.0 - 8.0 ppm Check Substitution Pattern Acquisition->Check_Aromatic Butyl_Signal Triplet at ~0.9 ppm? Triplet at ~2.9 ppm? Check_Aliphatic->Butyl_Signal Aromatic_Shift H-3 Upfield Shift? (vs Precursor) Check_Aromatic->Aromatic_Shift Result_Success CONFIRMED: 4-amino-2-(butylthio)-N-methylbenzamide Butyl_Signal->Result_Success Yes (Integrals match 1:1) Result_Fail FAIL: Check for Starting Material (Cl-Analog) Butyl_Signal->Result_Fail No / Wrong Integration Aromatic_Shift->Result_Success Yes (Shielding Observed) Aromatic_Shift->Result_Fail No (Pattern matches Cl-SM)

Caption: Logical workflow for confirming S-alkylation via 1H NMR. Failure at the aliphatic check indicates failed reaction; failure at the aromatic check indicates wrong regioselectivity or starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for substituent additivity rules).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • PubChem. (2025).[3] "4-amino-2-chloro-N-methylbenzamide (Precursor Data)." National Library of Medicine.

Sources

Publish Comparison Guide: HPLC Method Development for Oclacitinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Oclacitinib maleate (Apoquel®) is a Janus kinase (JAK) inhibitor used primarily in veterinary medicine for atopic dermatitis.[1] As a synthetic small molecule containing a pyrrolo[2,3-d]pyrimidine scaffold and a cyclohexyl-methanesulfonamide moiety, its impurity profile is complex. It includes process-related impurities (starting materials, intermediates) and degradation products (oxidative, photolytic, and hydrolytic).

Effective impurity profiling requires a method that can resolve the highly polar maleate counter-ion, the active pharmaceutical ingredient (API), and structurally similar related substances. This guide compares standard C18 approaches against alternative stationary phases and pH strategies, recommending a robust, stability-indicating protocol.

Chemical Criticality[1][6]
  • Analyte: Oclacitinib Maleate

  • Key Functional Groups: Pyrrolo-pyrimidine (aromatic, basic), Sulfonamide (polar), Cyclohexyl amine (basic).[1]

  • pKa: The molecule exhibits basicity (approx.[1] pKa ~4.5 and ~11).[1] This dictates that pH control is the single most critical parameter to prevent peak tailing caused by secondary silanol interactions.

Method Development Strategy: The "Why" Behind the Protocol

Rigid templates fail in HPLC development because they ignore analyte chemistry.[1] For Oclacitinib, we must address two main challenges: retention of polar degradants and peak symmetry of the basic API .

Stationary Phase Selection

While C18 is the industry workhorse, the aromatic nature of Oclacitinib suggests potential benefits from Phenyl-Hexyl phases.[1]

FeatureC18 (Octadecyl) Phenyl-Hexyl Recommendation
Mechanism Hydrophobic interaction (London dispersion).[1]

interactions + Hydrophobicity.[1]
C18 is preferred for robust baseline separation.[1]
Selectivity Elutes based on hydrophobicity.[1] Good for general impurity screening.[1]Enhanced selectivity for aromatic impurities (e.g., pyrrole analogs).[1]Use Phenyl-Hexyl only if critical pairs (isomers) co-elute on C18.[1]
Stability High pH stability (hybrid particles).[1]Lower pH stability limits.[1]C18 offers better lifetime at pH > 8.[1]
Mobile Phase pH Strategy

The choice between acidic and basic mobile phases fundamentally alters the separation landscape.

  • Acidic (pH 3.0 - 4.0): Protonates the amine groups.[1] The analyte is charged and polar.

    • Pros: Suppresses silanol ionization on the column (reducing tailing); compatible with MS detection (Formate/Acetate).[1]

    • Cons: Reduced retention of the main peak on C18 due to ionization.

  • Basic (pH > 10.0): Neutralizes the amine groups.[1] The analyte is uncharged and hydrophobic.

    • Pros: Maximizes retention on C18; excellent peak shape on hybrid columns (e.g., XBridge, Zorbax Extend).

    • Cons: Requires specialized high-pH stable columns; silica dissolution risk if not careful.[1]

Verdict: For impurity profiling, an Acidic (pH ~3.1) method is superior because it allows for the elution of very polar degradation products that might otherwise be lost in the void volume of a high-pH method.

Comparative Analysis: Validated Methodologies

We compare two distinct approaches derived from literature and application data.

Scenario A: The "AQbD" Optimized Acidic Method (Recommended)

Based on Analytical Quality by Design principles, this method prioritizes the separation of degradation products formed under stress (acid/photolytic).

  • Column: Zorbax XBD C18 (150 x 4.6 mm, 3.5 μm)[2]

  • Mobile Phase: Ammonium Formate (pH 3.[2]1) / Methanol[1][2][3][4]

  • Gradient: Stepwise (5% to 80% Organic)

Scenario B: The High-pH Bioanalytical Approach

Often used for PK studies, this method pushes pH to ~10.7 to maximize retention.[1]

  • Column: Zorbax Extend C18

  • Mobile Phase: 0.1% Ammonium Hydroxide (pH 10.[1][5]7) / Acetonitrile[1]

  • Gradient: Linear

Performance Comparison Table
ParameterMethod A (Acidic / MeOH) Method B (Basic / ACN) Scientific Insight
Resolution (Rs) > 2.0 for all critical pairs> 1.8 for APIMethod A resolves polar acid-degradants better.
Peak Tailing (Tf) 1.1 - 1.31.0 - 1.1Method B neutralizes the base, yielding perfect symmetry, but misses polar impurities.[1]
Sensitivity (LOD) ~5.5 µg/mL~1.0 ng/mL (MS)Method B is more sensitive for quantification, Method A is better for profiling.[1]
Robustness High (Buffered pH)Moderate (Volatile pH)Method A is more stable for long sequence runs in QC.[1]

Recommended Protocol: Stability-Indicating HPLC Method

This protocol is synthesized from the optimal parameters identified in the comparative analysis. It is designed to be self-validating —if the System Suitability criteria are met, the data is reliable.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD (or LC-MS compatible).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent.[1]

  • Column Temp: 25°C (Control is critical for relative retention).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection: 254 nm (Max absorption for pyrrolo-pyrimidine).[2]

  • Run Time: 45 Minutes.[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate adjusted to pH 3.1 with Formic Acid.[1]

    • Why? Formate buffers are volatile (MS friendly) and provide excellent buffering capacity at pH 3.1 (close to pKa of formic acid).[1]

  • Mobile Phase B: Methanol (HPLC Grade).[1][2][4]

    • Why? Methanol provides different selectivity than ACN for aromatic compounds (protic solvent effects).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
5.0955Isocratic Hold (Polar Impurities)
35.02080Linear Gradient (Elute API & Hydrophobics)
40.02080Wash
40.1955Re-equilibrate
45.0955End
System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Theoretical Plates (N): > 5000 for Oclacitinib peak.[1]

  • Tailing Factor (Tf): < 1.5.

  • Resolution (Rs): > 2.0 between Oclacitinib and nearest impurity (usually Impurity 1).[1]

  • Precision: %RSD of 6 replicate injections < 2.0%.

Visualizing the Workflow

Workflow 1: Impurity Profiling Logic

This diagram illustrates the decision-making process during the analysis of Oclacitinib samples.

ImpurityProfiling Start Sample: Oclacitinib API/Tablet Prep Extraction (MeOH) Filter 0.22 µm Start->Prep HPLC HPLC Separation (Gradient C18, pH 3.1) Prep->HPLC Detect DAD Detection (254 nm) HPLC->Detect Decision Check System Suitability Detect->Decision Pass Process Data (Identify Impurities) Decision->Pass Rs > 2.0 Tf < 1.5 Fail Troubleshoot (Check pH, Column) Decision->Fail Rs < 2.0 Tf > 1.5 Fail->HPLC Re-condition

Caption: Operational workflow for Oclacitinib impurity analysis, enforcing system suitability checkpoints.

Workflow 2: Method Optimization Pathways

How to adjust the method if specific issues arise during development.

MethodOpt Problem Chromatographic Issue Issue1 Peak Tailing > 1.5 Problem->Issue1 Issue2 Poor Resolution (Critical Pair) Problem->Issue2 Issue3 Baseline Drift Problem->Issue3 Sol1 Increase Buffer Conc. OR Lower pH Issue1->Sol1 Sol2 Change Organic Modifier (MeOH <-> ACN) Issue2->Sol2 Sol3 Use High Quality Reagents Check Gradient Mixing Issue3->Sol3

Caption: Troubleshooting decision tree for common HPLC anomalies in basic drug analysis.

References

  • Ferreira, L. M., & Pontarolo, R. (2025).[2] Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Using Analytical Quality by Design Approach. Brazilian Journal of Analytical Chemistry.

  • Collard, W. T., et al. (2014). The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. Journal of Veterinary Pharmacology and Therapeutics. [1]

  • Zoetis Inc. (2013).[1] Apoquel (Oclacitinib maleate) Prescribing Information.

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 4-amino-2-(butylthio)-N-methylbenzamide, a molecule of interest in pharmaceutical and chemical research. By understanding its fragmentation, researchers can develop robust analytical methods for its identification and quantification. This document contrasts the dominant fragmentation pathways, explains the chemical principles governing these cleavages, and provides a detailed experimental protocol for replication.

Introduction: The Structural Logic of Fragmentation

The structure of 4-amino-2-(butylthio)-N-methylbenzamide presents several potential sites for fragmentation under mass spectrometry (MS) conditions. The molecule's core is a substituted benzamide, featuring an N-methyl amide group, a butylthio (thioether) substituent, and an amino group on the aromatic ring. Each of these functional groups influences the molecule's behavior upon ionization and subsequent fragmentation.

Under typical electrospray ionization (ESI) conditions in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. The location of this protonation is critical as it directs the subsequent bond cleavages. Likely protonation sites include the basic amino group, the amide oxygen or nitrogen, and the sulfur atom of the thioether. The relative proton affinities of these sites will dictate the initial charge distribution and, consequently, the most favorable fragmentation pathways. Collision-induced dissociation (CID) provides the necessary internal energy to overcome activation barriers and break the weakest bonds, leading to a characteristic fragmentation pattern that serves as a molecular fingerprint.[1][2]

Competing Fragmentation Pathways

The fragmentation of the protonated molecule, with a calculated monoisotopic mass of m/z 239.12, is dominated by two primary, competing pathways: cleavage of the amide bond and fragmentation involving the butylthio side chain.

The cleavage of the C-N bond within the amide group is a canonical fragmentation pathway for N-substituted benzamides.[3][4] This cleavage is energetically favorable and typically results in the formation of a stable acylium ion.

  • Mechanism : Following protonation, likely at the amide oxygen or the 4-amino group, collision-induced dissociation can induce the cleavage of the bond between the carbonyl carbon and the nitrogen of the N-methylamine group.

  • Resulting Fragments : This pathway leads to two key fragments:

    • A neutral loss of methylamine (CH₃NH₂, 31.04 Da).

    • The formation of a highly stable, resonance-stabilized acylium ion at m/z 208.08.

This acylium ion is often a prominent peak in the MS/MS spectrum of benzamide-containing compounds due to its stability.

The butylthio group provides an alternative and competitive fragmentation route. Cleavage adjacent to the sulfur atom, known as alpha cleavage, is a common fragmentation mechanism for thioethers.[5][6]

  • Mechanism : If the molecule is protonated at the sulfur atom or if the charge is localized nearby, CID can initiate the cleavage of the C-S bond or bonds within the butyl chain itself. The most probable alpha cleavage involves the breaking of the bond between the sulfur and the first carbon of the butyl group or the bond between the first and second carbons of the butyl group.[7][8]

  • Resulting Fragments :

    • Loss of Butene : A common fragmentation for butyl chains is the loss of butene (C₄H₈, 56.11 Da) via a rearrangement, leaving a fragment at m/z 183.05.

    • Cleavage of the S-Butyl Bond : Direct cleavage of the sulfur-butyl bond would result in the loss of a butyl radical (C₄H₉•, 57.12 Da), generating a fragment ion at m/z 182.04.

The relative abundance of fragments from Pathway A versus Pathway B will be highly dependent on the instrument parameters, particularly the collision energy.[9] At lower energies, the most labile bonds, such as the amide C-N bond, are expected to cleave preferentially. Higher energies may promote more complex rearrangements and cleavages within the thioether side chain.

Data Summary and Interpretation

The predicted fragmentation data is summarized below. This table serves as a guide for identifying key fragments in an experimental spectrum.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Fragment Governing Pathway
239.12 ([M+H]⁺)208.0831.04 (CH₃NH₂)4-amino-2-(butylthio)benzoyl-acylium ionAmide Bond Cleavage
239.12 ([M+H]⁺)183.0556.07 (C₄H₈)4-amino-2-mercapto-N-methylbenzamide ionThioether Cleavage
239.12 ([M+H]⁺)182.0457.07 (C₄H₉•)4-amino-N-methyl-2-thiobenzamide radical ionThioether Cleavage
Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation routes for 4-amino-2-(butylthio)-N-methylbenzamide.

G cluster_main Fragmentation of 4-amino-2-(butylthio)-N-methylbenzamide cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Thioether Cleavage parent [M+H]⁺ m/z 239.12 fragA Acylium Ion m/z 208.08 parent->fragA CID fragB1 Loss of Butene m/z 183.05 parent->fragB1 CID fragB2 Loss of Butyl Radical m/z 182.04 parent->fragB2 CID lossA Neutral Loss: Methylamine (31.04 Da) fragA->lossA lossB1 Neutral Loss: Butene (56.07 Da) fragB1->lossB1 lossB2 Radical Loss: Butyl (57.07 Da) fragB2->lossB2

Caption: Predicted major fragmentation pathways from the protonated precursor ion.

Detailed Experimental Protocol

To validate these predictions, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-amino-2-(butylthio)-N-methylbenzamide in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

B. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Parameters

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Method:

    • Select the precursor ion m/z 239.1.

    • Perform CID using argon as the collision gas.

    • Acquire product ion scans across a range of collision energies (e.g., 10, 20, and 40 eV) to observe the relative changes in fragment intensities. This energy-resolved approach is crucial for confirming fragmentation pathways.[10]

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Prep (1 µg/mL in 50:50 ACN:H₂O) lc LC Separation (C18 Column) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Selection m/z 239.1) esi->ms1 cid CID Cell (Argon Gas, 10-40 eV) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 data Data Analysis ms2->data

Caption: High-level overview of the experimental workflow for fragmentation analysis.

Conclusion: A Framework for Identification

This guide provides a predictive framework for the mass spectrometric fragmentation of 4-amino-2-(butylthio)-N-methylbenzamide. The primary competing pathways involve a classic amide bond cleavage to form a stable acylium ion and a characteristic thioether side-chain fragmentation via alpha cleavage and rearrangement. By comparing experimental data obtained using the provided protocol with the predicted fragments and pathways, researchers can confidently identify this molecule and distinguish it from structurally related compounds. The interplay between collision energy and fragment ion abundance will be the key determinant in confirming the proposed fragmentation landscape.

References

  • Paizs, B., & Suhai, S. (2004). Towards understanding the tandem mass spectra of protonated oligopeptides. 1: Mechanism of amide bond cleavage. Journal of the American Society for Mass Spectrometry, 15(1), 103-113. [Link]

  • University of Bristol. Mechanisms of ion decomposition. Mass Spectrometry Notes. [Link]

  • Suzuki, K., et al. (2000). Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry: occurrence of unique linkage-dependent fragmentation. Analytical Biochemistry, 280(1), 137-145. [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? [Link]

  • National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • Chemistry Steps. (2023). α-Cleavage. [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • Wikipedia. (2023). Alpha cleavage. [Link]

  • Allery, S. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). YouTube. [Link]

  • Chem.ucla.edu. (n.d.). Mass Spec. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Chem LibreTexts. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]

  • University of Warwick. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-25. [Link]

  • Geltner, M., et al. (2023). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Metabolites, 13(9), 978. [Link]

  • KITE, G. C., et al. (2003). Utilisation of electrospray time‐of‐flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(18), 2095-2104. [Link]

  • Bouchoux, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 15(23), 2365-2373. [Link]

  • Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 34. [Link]

  • FlyBase. (n.d.). FlyBase Chemical Report: fluxametamide. [Link]

  • PubChem. (n.d.). 2-amino-N-tert-butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • Asakawa, D., & Takayama, M. (2011). In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 469-474. [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]

Sources

FTIR Profiling of N-Methylbenzamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-methylbenzamide (NMB) serves as a critical pharmacophore in medicinal chemistry, functioning as a scaffold for histone deacetylase (HDAC) inhibitors, antipsychotics, and various kinase inhibitors. In the drug development pipeline, confirming the integrity of the secondary amide linkage (


) is paramount.

While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid quality control (QC) and polymorph identification. This guide moves beyond basic spectral reading, offering a comparative analysis of NMB against its primary and tertiary analogues. We explore the causality of spectral shifts driven by electronic substituents and provide a self-validating protocol for experimental consistency.

Comparative Spectral Analysis

To accurately assign peaks for N-methylbenzamide, one must understand its position relative to its structural neighbors: Benzamide (Primary) and


-Dimethylbenzamide (Tertiary).
The Amide Fingerprint: Primary vs. Secondary vs. Tertiary

The most distinct differentiator lies in the N-H stretching and Amide I/II regions.

FeatureBenzamide (Primary)N-Methylbenzamide (Secondary)

-Dimethylbenzamide
(Tertiary)
Mechanistic Cause
N-H Stretch (3100–3500 cm⁻¹)Doublet (Asym/Sym)~3370 & 3170 cm⁻¹Singlet ~3300–3350 cm⁻¹Absent Primary amides have two N-H bonds; Secondary have one; Tertiary have none.[1]
Amide I (C=O Stretch)~1655 cm⁻¹~1640–1650 cm⁻¹~1630–1650 cm⁻¹Hydrogen bonding in solid state lowers frequency.

-methylation introduces steric bulk and inductive effects.
Amide II (N-H Bend + C-N Stretch)~1620–1640 cm⁻¹ (Scissoring)~1550 cm⁻¹ (Strong)Absent The Amide II band is diagnostic for secondary amides. Tertiary amides lack the N-H moiety required for this coupling.[1]
Substituent Effects (Hammett Correlation)

When analyzing NMB derivatives, the substituents on the phenyl ring significantly shift the Carbonyl (Amide I) frequency. This follows the Hammett equation principles regarding electronic effects.

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    )[2]
    
    • Effect: Inductive withdrawal increases the double-bond character of the carbonyl.

    • Result: Shift to higher wavenumbers (Blue Shift, e.g., >1660 cm⁻¹).

  • Electron Donating Groups (EDG): (e.g.,

    
    )
    
    • Effect: Resonance donation increases single-bond character of the carbonyl.

    • Result: Shift to lower wavenumbers (Red Shift, e.g., <1640 cm⁻¹).

Detailed Peak Assignment: N-Methylbenzamide

The following assignments are based on solid-state (KBr/ATR) data.

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3300 – 3350 Medium, Broad

N-H Stretching (Trans-isomer dominant in secondary amides).
3050 – 3080 Weak

Aromatic C-H stretching.
2940 – 2960 Weak

Asymmetric stretching of the

-methyl group.
1635 – 1650 Very Strong Amide I

(Carbonyl stretch). The most intense band.
1540 – 1560 StrongAmide II

(in-plane bending) coupled with

.
1480 – 1500 Medium

Aromatic ring skeletal vibrations.
1290 – 1310 MediumAmide III

coupled with

. Diagnostic for secondary amides.
690 – 710 Strong

Out-of-plane bending (Monosubstituted benzene ring).

Experimental Protocols

To ensure reproducibility, choose the method that aligns with your data requirements.

Method A: Attenuated Total Reflectance (ATR)

Best for: High-throughput screening, QC, and raw material ID.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the derivative is crystalline/abrasive.

  • Background: Collect a background spectrum (air) with the same parameters (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place ~5–10 mg of the NMB derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

    • Note: Insufficient pressure yields noisy spectra; excessive pressure on ZnSe can damage the crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Cleaning: Clean with isopropanol. Ensure no cross-contamination from previous amide samples.

Method B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, resolving sharp peaks, and avoiding ATR peak shifts.

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved.

    • Critical Step: Large particles cause scattering (sloping baseline).

  • Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 1–2 minutes to remove moisture. Apply 8–10 tons of pressure for 2 minutes.

  • Inspection: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry the KBr.

  • Measurement: Place in the transmission holder. Acquire spectrum (4000–400 cm⁻¹).[3]

Decision Logic & Visualization

Workflow: Identification of Benzamide Class

This logic gate validates the specific amide subclass based on spectral features.

AmideID Start Unknown Benzamide Sample CheckNH Check 3100-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Peak (~3370 & 3170 cm⁻¹) CheckNH->Doublet Two Bands Singlet Single Peak (~3320 cm⁻¹) CheckNH->Singlet One Band None No Peaks CheckNH->None Absent Primary Primary Amide (Benzamide) Doublet->Primary CheckAmideII Check Amide II (~1550 cm⁻¹) Singlet->CheckAmideII Tertiary Tertiary Amide (N,N-Dimethylbenzamide) None->Tertiary Amide II Absent Secondary Secondary Amide (N-Methylbenzamide) CheckAmideII->Secondary Present (Strong)

Figure 1: Decision tree for classifying benzamide derivatives based on N-H stretching and Amide II vibrational modes.

Workflow: Substituent Analysis (Electronic Effects)

How to interpret shifts in the Amide I band for N-methylbenzamide derivatives.

SubstituentEffect Center N-Methylbenzamide Amide I (~1645 cm⁻¹) EWG Electron Withdrawing Group (-NO₂, -CN, -CF₃) ShiftUp Blue Shift (>1660 cm⁻¹) Increased C=O Bond Order EWG->ShiftUp Inductive Effect EDG Electron Donating Group (-OCH₃, -NH₂, -OH) ShiftDown Red Shift (<1640 cm⁻¹) Increased Single Bond Character EDG->ShiftDown Resonance Effect ShiftUp->Center Compare to ShiftDown->Center Compare to

Figure 2: Impact of ring substituents on the Carbonyl (Amide I) stretching frequency.

References

  • NIST Chemistry WebBook. Benzamide, N-methyl- Infrared Spectrum. National Institute of Standards and Technology.[4] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). [Link]

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?[Link]

Sources

A Researcher's Guide to Certified Reference Standards for 4-amino-2-(butylthio)-N-methylbenzamide: Bridging the Gap in Commercial Availability

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy When Commercial Certified Reference Standards are Unavailable.

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of confident decision-making. Central to this is the use of Certified Reference Standards (CRMs), which serve as the ultimate benchmark for identity, purity, and potency.[1] However, for novel or less common compounds such as 4-amino-2-(butylthio)-N-methylbenzamide, the reality is often a conspicuous absence of commercially available CRMs. This guide provides a comprehensive framework for researchers to navigate this challenge, from sourcing high-quality starting materials to establishing an in-house qualified reference standard.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. In drug development, its role is multifaceted and indispensable:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quality Control: Ensuring the consistency and quality of different batches of a drug substance or product.

  • Stability and Impurity Profiling: Accurately identifying and quantifying degradation products and process-related impurities.[2][3]

The absence of a certified standard for 4-amino-2-(butylthio)-N-methylbenzamide necessitates a proactive approach to either procure a suitable candidate material for in-house qualification or to engage with a custom synthesis provider.

Sourcing a Candidate Material for In-House Qualification

While a "certified" reference standard for 4-amino-2-(butylthio)-N-methylbenzamide may not be readily available, several chemical suppliers offer the compound for research purposes. It is crucial to understand the distinction: a research-grade chemical is not a reference standard. The buyer assumes the responsibility for thorough characterization.

Table 1: Comparison of Select Suppliers for 4-amino-2-(butylthio)-N-methylbenzamide

SupplierProduct NameCAS NumberNotes
BLD Pharm4-Amino-2-(butylthio)-n-methylbenzamide921076-60-0Listed for research use only.[4]
Sigma-Aldrich4-Amino-2-(butylthio)-n-methylbenzamide921076-60-0States that analytical data is not collected by them and the buyer is responsible for confirming identity and purity.[5]

When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA). While this CoA will not confer "certified" status, it provides a preliminary assessment of purity and identity, which is the starting point for in-house qualification.

The Path to an In-House Qualified Reference Standard

When a commercial CRM is unavailable, the onus is on the laboratory to qualify a batch of high-purity material. This process should be rigorous and well-documented.

Caption: Workflow for in-house qualification of a reference standard.

Part 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The data should be consistent with the expected structure of 4-amino-2-(butylthio)-N-methylbenzamide.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as amines, amides, and aromatic rings.

Part 2: Purity Determination and Impurity Profiling

A comprehensive assessment of purity is paramount. This involves using a combination of chromatographic and other analytical techniques to detect and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the workhorse for purity analysis. A forced degradation study should be conducted to ensure the method is stability-indicating.

Experimental Protocol: HPLC Method for Purity Analysis of 4-amino-2-(butylthio)-N-methylbenzamide

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the candidate standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Data Presentation: Example Purity Analysis Results

Analytical TechniqueResult
HPLC-UV (254 nm)99.8%
Loss on Drying0.1%
Residual Solvents (GC-HS)<0.05%
Assigned Purity 99.6%

Forced Degradation Study:

To ensure the analytical method can separate the main compound from its potential degradation products, a forced degradation study is essential. This involves subjecting the compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the developed HPLC method to demonstrate that any degradation products are resolved from the parent peak.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research can be conducted with the highest standards of safety and operational integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-amino-2-(butylthio)-N-methylbenzamide, grounded in established safety principles and regulatory requirements.

A Note on Chemical Specificity: While a specific Safety Data Sheet (SDS) for 4-amino-2-(butylthio)-N-methylbenzamide is not publicly indexed, the procedures outlined herein are based on the known hazards of structurally analogous benzamide derivatives and the stringent guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA). It is imperative to always consult the specific SDS provided by your chemical supplier before handling or disposing of any chemical.

Hazard Assessment and Characterization

Understanding the potential hazards of a substance is the bedrock of its safe management. Based on data from similar amino-benzamide compounds, 4-amino-2-(butylthio)-N-methylbenzamide should be handled as a hazardous substance with the potential for multiple routes of exposure.

Table 1: Anticipated Hazard Profile

Hazard Class Description Rationale & Key Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Avoid creating dust or aerosols.[3][4] Use in a well-ventilated area or fume hood. Prevent all contact with skin and eyes.
Skin Irritation May cause skin irritation or an allergic skin reaction.[5][6] Wear chemically resistant gloves and appropriate protective clothing.[3][6] Wash hands and any exposed skin thoroughly after handling.[5]
Serious Eye Irritation/Damage Causes serious eye irritation.[5][6] Wear tightly fitting safety goggles or a face shield.[6] Ensure eyewash stations are readily accessible.[7]

| Environmental Hazards | Discharge into the environment must be avoided.[3] | Do not allow the chemical to enter drains or sewer systems.[3][8] |

Personnel Protective Equipment (PPE)

Before beginning any work that will generate 4-amino-2-(butylthio)-N-methylbenzamide waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Check the glove manufacturer's specifications for breakthrough time and compatibility.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9]

Step-by-Step Disposal Protocol

Disposal is a systematic process that begins at the point of waste generation. Adherence to this protocol ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation

The moment a decision is made to discard 4-amino-2-(butylthio)-N-methylbenzamide or any material contaminated with it, it must be treated as hazardous waste.

  • Why it's important: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern hazardous waste from the moment of its generation.[10][11] Proper identification is the first step in this cradle-to-grave management process.

  • Procedure:

    • Do Not Mix: Keep 4-amino-2-(butylthio)-N-methylbenzamide waste separate from other waste streams.

    • Check Incompatibility: Specifically, do not mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides, as these are common incompatibilities for related compounds.[2][7] Incompatible materials can react violently or release toxic gases.[12]

    • Segregate Solids and Liquids: Collect solid waste (e.g., leftover powder, contaminated weigh paper) and liquid waste (e.g., unused solutions) in separate, dedicated containers.

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposures.

  • Why it's important: OSHA and the EPA mandate that waste containers must be compatible with their contents to prevent degradation, leaks, or reactions.[11]

  • Procedure:

    • Use Appropriate Containers: Select containers made of a material compatible with 4-amino-2-(butylthio)-N-methylbenzamide (e.g., high-density polyethylene - HDPE, or glass for solutions if compatible). Do not use food-grade containers.[12]

    • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[12][13] This prevents the release of vapors and protects against spills.

    • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[10]

Step 3: Proper Labeling

Clear and accurate labeling is a non-negotiable regulatory requirement.

  • Why it's important: Improperly labeled containers can lead to dangerous chemical mishandling by laboratory staff or waste disposal personnel. The EPA's regulations require specific information on all hazardous waste containers.[14]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[13]

    • The label must include:

      • The words "Hazardous Waste" .[14]

      • The full chemical name: "4-amino-2-(butylthio)-N-methylbenzamide" . Avoid using abbreviations or formulas.

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[12]

      • The relevant hazard warnings (e.g., "Toxic," "Irritant"). Pictograms or other hazard symbols are highly recommended.[14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by disposal professionals.

  • Why it's important: Regulations define specific requirements for the on-site storage of hazardous waste to minimize the risk of spills and exposures.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) .[12][13]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][13]

    • The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

    • Store in a cool, dry, and well-ventilated location.[4][9]

Step 5: Arranging for Professional Disposal

Final disposal of this chemical must be conducted by a licensed and qualified entity.

  • Why it's important: It is illegal and unsafe to dispose of this chemical via standard drains or as regular solid waste.[3][8] Professional disposal ensures the material is treated in an environmentally sound manner, typically through controlled incineration with flue gas scrubbing.[3]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[13]

    • Follow their specific procedures for waste consolidation and handoff. Do not attempt to transport the waste off-site yourself.

Disposal and Decontamination Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Generate Waste (Unused chemical, contaminated items) B->C D Select Compatible, Closed Waste Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Store Container in Designated Satellite Accumulation Area (SAA) E->F G Ensure SAA has Secondary Containment F->G H Container Full or Project Complete? G->H I Contact EH&S for Waste Pickup H->I Yes J Transfer to Licensed Waste Disposal Vendor I->J

Caption: Workflow for the safe disposal of 4-amino-2-(butylthio)-N-methylbenzamide.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Small Spill Cleanup
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Protect Yourself: Wear the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, pre-labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[15] Collect the decontamination materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • SAFETY DATA SHEET - 3-Amino-4-methylbenzamide. (2025, September 18). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3-Amino-4-methylbenzamide (UK). (2023, September 29). Fisher Scientific. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • HAZARD SUMMARY - Benzamide. New Jersey Department of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. [Link]

  • Material Safety Data Sheet - Benzamide. (2010, June 10). ScienceLab.com. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Guidance Document for Biological Spill Protocols. University of Wisconsin-Madison. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

Personal protective equipment for handling 4-amino-2-(butylthio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-amino-2-(butylthio)-N-methylbenzamide .[1][2][3][4][5]

Based on its chemical structure (an aniline derivative with a thioether side chain), this substance must be treated as a Potent Pharmaceutical Intermediate . It possesses characteristics of both sensitizing anilines and volatile thioethers.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the "Why" behind the protection. This molecule presents a dual-threat profile:

  • The Aniline Moiety (4-Amino): Primary aromatic amines are notorious for methemoglobinemia (interfering with oxygen transport in blood) and skin sensitization .[6] Absorption through the skin is a critical route of exposure.

  • The Thioether Group (Butylthio): Organic sulfides often carry a low odor threshold and can act as respiratory irritants. They may degrade into toxic sulfur oxides during combustion.

  • The Benzamide Core: Generally associated with eye and skin irritation (H315, H319).[4][5]

Assumed GHS Classification (Precautionary Principle):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful)[2][7]

  • Skin Sensitization: Category 1 (May cause allergic reaction)[2]

  • Target Organ Toxicity: Category 2 (Blood/Liver)

PPE Matrix: The Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" layered defense model.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N100 Respirator (Minimum) or PAPR Standard N95s are insufficient for potent anilines if dust generation is possible outside a hood. P100 filters block 99.97% of particulates.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Protects against gross contamination.Inner Glove: Acts as the final barrier. Why Nitrile? Excellent resistance to hydrocarbon/amide permeation compared to latex.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can migrate or liquids that can splash. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat or Coverall Cotton lab coats absorb liquids and hold toxic anilines against the skin. Non-woven polyethylene (Tyvek) repels particulates and splashes.
Engineering Class II Biological Safety Cabinet (BSC) or Fume Hood CRITICAL: Never handle the dry powder on an open bench. The thioether component requires active ventilation to manage potential odors/volatiles.

Operational Protocol: Handling & Synthesis

Phase A: Preparation (The "Clean" Zone)
  • Engineering Check: Verify fume hood flow rate is >100 fpm (0.5 m/s).

  • Solvent Selection: If dissolving, use DMSO or Methanol . Note: DMSO increases skin permeability; if the chemical is dissolved in DMSO, it will penetrate gloves and skin much faster. Change gloves immediately upon splash.

  • Weighing: Use an analytical balance inside the hood. If the balance is external, use a closed weighing boat technique (tare boat

    
     add solid in hood 
    
    
    
    close lid
    
    
    weigh outside).
Phase B: Active Handling (The "Hot" Zone)
  • Reagent Addition: Add the benzamide derivative slowly to reaction vessels. Avoid rapid dumping which creates dust clouds.

  • Temperature Control: If heating is required, use a reflux condenser. Thioethers can release volatile sulfur compounds if overheated.

Phase C: Decontamination & Spill Response
  • Minor Spill (Powder): Cover with wet paper towels (to prevent dust), then wipe up.

  • Minor Spill (Liquid): Absorb with vermiculite.

  • Surface Decon:

    • Wash with soapy water (surfactant lifts the hydrophobic thioether).

    • Oxidation Step: Wipe down with a 10% Bleach (Sodium Hypochlorite) solution.

    • Chemistry: Hypochlorite oxidizes the smelly/toxic sulfide (R-S-R) to the non-volatile sulfoxide (R-SO-R) or sulfone (R-SO2-R), effectively neutralizing the hazard.

Visualizing the Safety Workflow

The following logic flow ensures you make the correct safety decision before opening the container.

SafetyProtocol Start Start: Handling 4-amino-2-(butylthio)-N-methylbenzamide FormCheck Check Physical State Start->FormCheck Powder Solid / Powder FormCheck->Powder High Dust Risk Liquid Solution (DMSO/MeOH) FormCheck->Liquid Absorption Risk Engineering Mandatory: Fume Hood / BSC Powder->Engineering Liquid->Engineering PPE_Powder PPE: Double Nitrile + P100 Mask + Goggles Engineering->PPE_Powder Solid Handling PPE_Liquid PPE: Laminate Gloves (if DMSO) + Goggles Engineering->PPE_Liquid Liquid Handling Action Perform Experiment PPE_Powder->Action PPE_Liquid->Action Cleanup Decon: 10% Bleach Oxidation Action->Cleanup Disposal Dispose: High-Temp Incineration Cleanup->Disposal

Caption: Decision logic for PPE selection based on physical state (Solid vs. Liquid) and mandatory engineering controls.

Disposal & Waste Management

Never dispose of this compound down the drain. The thioether group is toxic to aquatic life, and the aniline moiety is persistent.

  • Segregation: Collect all solid waste, contaminated gloves, and paper towels in a dedicated "Cytotoxic/Potent Chemical" waste bag (usually yellow or purple depending on local regulations).

  • Liquid Waste: Collect in a glass container labeled "Halogenated/Sulfur-Containing Organic Waste."

  • Destruction Method: High-Temperature Incineration (with scrubber) is the only acceptable disposal method to ensure complete destruction of the benzene ring and capture of sulfur oxides.

References

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 3-Amino-4-methylbenzamide (Analogous Structure).[7] Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzamide.[2][3] Retrieved from

  • Echemi. (2024).[4] Safety Data Sheet: 4-Amino-2-fluoro-N-methylbenzamide.[1][2] Retrieved from

  • HBM4EU. (2020). Aniline and its derivatives: Occupational Exposure & Safety. Retrieved from

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-amino-2-(butylthio)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-(butylthio)-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.